6-aminooctanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-aminooctanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-7(9)5-3-4-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIINLBRDPNMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-29-7 | |
| Record name | 6-aminooctanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of 6-Aminooctanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 6-aminooctanoic acid hydrochloride. As a long-chain ω-amino acid, this molecule holds potential for various applications in research and development, particularly in the fields of medicinal chemistry and materials science. This document is intended to serve as a valuable resource for scientists and professionals by consolidating available technical information and providing insights into its scientific context.
It is important to note that while extensive data exists for its lower homolog, 6-aminohexanoic acid (also known as ε-aminocaproic acid), specific literature on 6-aminooctanoic acid and its hydrochloride salt is less prevalent. Therefore, this guide will also draw upon established principles of organic chemistry and data from related long-chain amino acids to provide a thorough and predictive analysis.
Chemical Identity and Structure
6-Aminooctanoic acid hydrochloride is the hydrochloride salt of 6-aminooctanoic acid. The parent compound is a bifunctional molecule featuring an eight-carbon aliphatic chain, with a primary amine group at the C6 position and a carboxylic acid group at the C1 position. The presence of both an acidic and a basic functional group classifies it as an amino acid.
The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. In this form, the amino group is protonated, existing as an ammonium chloride, which significantly influences the compound's physical and chemical properties, most notably its solubility in aqueous solutions.
Molecular Formula: C₈H₁₈ClNO₂
Molecular Weight: 195.69 g/mol
IUPAC Name: 6-aminooctanoic acid hydrochloride
Chemical Structure:
Caption: 2D structure of 6-aminooctanoic acid hydrochloride.
Physicochemical Properties
The physicochemical properties of 6-aminooctanoic acid hydrochloride are dictated by its molecular structure, including the long alkyl chain, the polar carboxylic acid group, and the charged ammonium group. While specific experimental data is limited, the following properties can be predicted based on its structure and comparison with similar long-chain amino acid hydrochlorides.
| Property | Predicted Value/Information | Rationale/Reference |
| Appearance | White to off-white crystalline solid | Typical appearance for small organic acid salts. |
| Melting Point | Expected to be a relatively high-melting solid, likely decomposing at the melting point. | The ionic nature of the hydrochloride salt leads to strong intermolecular forces. |
| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol). Sparingly soluble to insoluble in nonpolar organic solvents (e.g., hexane, diethyl ether). | The presence of the charged ammonium group and the polar carboxylic acid group enhances solubility in polar protic solvents. The long alkyl chain may limit solubility compared to shorter-chain analogs. |
| pKa | The pKa of the carboxylic acid group is expected to be around 4-5, and the pKa of the ammonium group is expected to be around 10-11. | These are typical pKa values for the respective functional groups in amino acids. |
Synthesis and Purification
The synthesis of ω-amino acids can be approached through various synthetic routes. A common strategy for the preparation of 6-aminooctanoic acid would likely involve the use of a starting material that already contains the eight-carbon backbone.
General Synthetic Strategies
Several general methods for the synthesis of ω-amino acids are described in the literature and could be adapted for 6-aminooctanoic acid. One such approach involves the ozonolysis of unsaturated fatty acids followed by reductive amination.[1]
Caption: Generalized workflow for the synthesis of ω-amino acids.
Plausible Synthesis of 6-Aminooctanoic Acid
A specific synthesis of 6-aminooctanoic acid could potentially start from a commercially available 6-substituted octanoic acid derivative. For instance, 6-oxooctanoic acid could undergo reductive amination to yield the desired product.
Step-by-Step Protocol (Hypothetical):
-
Reductive Amination:
-
Dissolve 6-oxooctanoic acid in a suitable solvent such as methanol.
-
Add an excess of ammonia (or an ammonium salt) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with a metal catalyst like Raney Nickel or Palladium on carbon).
-
The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Isolation:
-
After the reaction is complete, the catalyst (if used) is filtered off.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, often through recrystallization or ion-exchange chromatography, to isolate the pure 6-aminooctanoic acid.
-
-
Formation of the Hydrochloride Salt:
-
The purified 6-aminooctanoic acid is dissolved in a suitable solvent (e.g., ethanol or diethyl ether).
-
A solution of hydrochloric acid (e.g., HCl in ethanol or gaseous HCl) is added, typically in a stoichiometric amount or slight excess.
-
The 6-aminooctanoic acid hydrochloride will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Analytical Characterization
A comprehensive characterization of 6-aminooctanoic acid hydrochloride is essential to confirm its identity and purity. The following analytical techniques are standard for such a compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at different positions along the carbon chain. The protons alpha to the carboxylic acid and the amino group will have characteristic chemical shifts. The integration of the signals will correspond to the number of protons at each position.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically >170 ppm), while the carbon bearing the amino group will also be shifted downfield compared to the other methylene carbons.
Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound. For the free base, 6-aminooctanoic acid, the molecular ion peak [M]⁺ would be expected at m/z = 159.14. For the hydrochloride salt, depending on the ionization technique, one might observe the protonated molecule [M+H]⁺ at m/z = 160.15.
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).
-
A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
-
N-H stretching vibrations from the ammonium group (around 3000-3300 cm⁻¹).
-
N-H bending vibrations (around 1500-1600 cm⁻¹).
-
C-H stretching and bending vibrations from the alkyl chain.
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of water, acetonitrile, and an acid modifier like trifluoroacetic acid) would likely be employed.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.
Caption: A logical workflow for the analytical characterization of 6-aminooctanoic acid hydrochloride.
Potential Applications and Significance
While specific applications of 6-aminooctanoic acid hydrochloride are not widely documented, its structure suggests potential uses in several areas of research and development:
-
Peptide and Peptidomimetic Synthesis: As a non-natural amino acid, it can be incorporated into peptide chains to modify their structure, stability, and biological activity.[2] The longer alkyl chain compared to 6-aminohexanoic acid could impart increased hydrophobicity and flexibility to the resulting peptides.
-
Drug Delivery and Formulation: The bifunctional nature of the molecule makes it a potential linker or spacer in the design of drug conjugates or for modifying the surface of drug delivery systems.
-
Materials Science: ω-amino acids are monomers for the synthesis of polyamides. 6-Aminooctanoic acid could potentially be used to create novel nylon-like polymers with distinct properties from those derived from shorter-chain amino acids.
Conclusion
6-Aminooctanoic acid hydrochloride is a long-chain ω-amino acid with potential for diverse applications in scientific research and development. While specific experimental data for this compound is not as abundant as for its shorter-chain analogs, this guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, plausible synthetic routes, and standard analytical characterization methods based on established chemical principles. As research into novel biomaterials and therapeutics continues to expand, molecules like 6-aminooctanoic acid hydrochloride may offer unique building blocks for the design of new functional molecules and materials.
References
-
Belda, R., et al. (1997). Building Units for N-Backbone Cyclic Peptides. 3. Synthesis of Protected N(alpha)-(omega-Aminoalkyl)amino Acids and N(alpha)-(omega-Carboxyalkyl)amino Acids. The Journal of Organic Chemistry, 62(2), 411-416. [Link]
-
Inagi, S., et al. (1980). Synthesis and properties of oligo-omega-amino acids derivatives containing nucleosides. Nucleic Acids Symposium Series, (8), s111-s113. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 564, 6-Aminohexanoic acid. [Link]
-
FooDB. (2011). Showing Compound Aminocaproic acid (FDB022729). [Link]
-
Aspira Chemical. (n.d.). 4321-58-8 | 6-Aminohexanoic acid hydrochloride, 98%. [Link]
-
Moss, R. A., & RegExp, P. (1987). Preparation and characterization of long chain amino acid and peptide vesicle membranes. Journal of the American Chemical Society, 109(18), 5537-5542. [Link]
-
Ponnampalam, E. N., et al. (2021). The Sources, Synthesis and Biological Actions of Omega-3 and Omega-6 Fatty Acids in Red Meat: An Overview. Foods, 10(6), 1341. [Link]
-
Franke, W., & Köbke, K. (2011). Synthesis of omega-amino carboxylic acids and their esters from unsaturated fatty acid derivatives. (Patent No. WO/2011/160730). World Intellectual Property Organization. [Link]
-
National Institute of Standards and Technology. (n.d.). 6-Aminohexanoic acid. In NIST Chemistry WebBook. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000394 6-Aminohexanoic Acid. [Link]
-
Watson International Ltd. (n.d.). 6-Aminohexanoic acid hydrochloride CAS 4321-58-8. [Link]
-
Cheméo. (n.d.). Chemical Properties of 6-Aminohexanoic acid. [Link]
-
Franke, W., & Köbke, K. (2011). Synthesis of omega-amino carboxylic acids and their esters from unsaturated fatty acid derivatives. (Patent No. WO2011160730). World Intellectual Property Organization. [Link]
-
Szymańska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]
-
The Good Scents Company. (n.d.). 6-aminocaproic acid. [Link]
- MSN Laboratories Private Limited. (2020). Improved process for the preparation of 6-aminohexanoic acid. (Patent No. WO2020031201A1).
-
mzCloud. (2014). 6 Aminocaproic acid. [Link]
-
Szymańska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]
-
Glavaš, M., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2959. [Link]
-
Chen, Y., et al. (2012). Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 893-894, 154-159. [Link]
-
Bryce, D. L., & Sward, G. D. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: Refinement of hydrogen-bonded proton positions using experiment and theory. The Journal of Physical Chemistry B, 110(51), 26346-26356. [Link]
-
Patil, B. S., et al. (1998). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Indian Journal of Chemistry - Section B, 37B(2), 151-155. [Link]
-
Sanchez-Fernandez, A., et al. (2025). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Molecules, 30(4), 868. [Link]
Sources
Technical Guide: Unnatural Amino Acid Building Blocks for Drug Discovery
Executive Summary
The restriction of the genetic code to 20 canonical amino acids limits the physicochemical space available for drug design. Unnatural Amino Acids (UAAs) allow researchers to "escape flatland," introducing orthogonal chemical handles, conformational constraints, and metabolic shields. This guide details the integration of UAAs into drug discovery workflows via Genetic Code Expansion (GCE) and Solid Phase Peptide Synthesis (SPPS), focusing on actionable protocols for Antibody-Drug Conjugates (ADCs) and stapled peptides.
Part 1: The Strategic Value of UAAs
Physiochemical Modulation & Metabolic Stability
Peptide therapeutics often fail due to rapid proteolytic degradation. UAAs mitigate this by altering the peptide backbone and side-chain topology, rendering them unrecognizable to endogenous proteases.
Table 1: Impact of UAAs on Pharmacokinetics (PK) and Stability
| UAA Class | Representative Structure | Mechanism of Action | PK Impact (Data) |
| Aib ( | Induces helical conformation (3 | Increases proteolytic half-life by >10x in serum assays. | |
| D-Amino Acids | D-Ala, D-Phe | Stereochemical inversion prevents substrate recognition by L-specific proteases. | Triptorelin (GnRH analog): |
| N-Methylated | N-Me-Ala, Sarcosine | Removes H-bond donor, improving membrane permeability; sterically blocks peptidase access. | Cyclosporine A: Oral bioavailability achieved solely through extensive N-methylation. |
| Bio-orthogonal | p-Acetylphenylalanine (pAcPhe) | Provides ketone handle for oxime ligation; inert to cellular chemistry. | Enables homogeneous ADCs (DAR = 2.0) vs. heterogeneous lysine conjugation.[2] |
Part 2: Genetic Code Expansion (GCE) for Biologics
Mechanism: Orthogonal Translation
For biologics (ADCs, bispecifics), chemical synthesis is non-viable. GCE repurposes the Amber stop codon (TAG) to encode a UAA using an evolved orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.
Diagram 1: Genetic Code Expansion Workflow
Caption: Orthogonal translation machinery repurposes the Amber stop codon to incorporate UAAs site-specifically.
Protocol: Expression of pAcPhe-Containing Antibody Fragment (Fab)
Objective: Incorporate p-acetylphenylalanine (pAcPhe) into an anti-Her2 Fab for site-specific conjugation.
Reagents:
-
Expression Strain: E. coli BL21(DE3).
-
Plasmid: pEVOL-pAcF (encodes orthogonal aaRS/tRNA pair).
-
UAA: p-acetylphenylalanine (dissolved in 0.1M NaOH).
Step-by-Step Methodology:
-
Transformation: Co-transform E. coli with the Fab expression vector (containing TAG codon at site 121) and pEVOL-pAcF. Select on dual antibiotic plates (e.g., Amp/Cm).
-
Inoculation: Inoculate a single colony into 10 mL non-inducing media (2xYT). Grow overnight at 37°C.
-
Scale-up: Dilute 1:100 into 1L fresh media. Grow to OD
= 0.5. -
Induction & UAA Addition:
-
Add L-arabinose (0.02% w/v) to induce the orthogonal aaRS/tRNA machinery.
-
Add pAcPhe to a final concentration of 1 mM . Critical: Lower concentrations reduce yield; higher concentrations precipitate.
-
Add IPTG (1 mM) to induce Fab expression.
-
-
Expression: Incubate at 30°C for 12–16 hours.
-
Harvest: Pellet cells. Purify Fab via Protein G affinity chromatography.
-
Validation: Verify mass shift via ESI-MS. Expected shift: + mass of pAcPhe vs. natural termination or mis-incorporation.
Part 3: Chemical Synthesis (SPPS) & Macrocyclization
Overcoming Steric Hindrance in SPPS
Incorporating bulky UAAs (e.g.,
Why it fails: The gem-dimethyl group of Aib creates a "steric wall," preventing the activated ester of the incoming amino acid from attacking the amine.
Diagram 2: SPPS Decision Tree for Difficult Couplings
Caption: Logic flow for handling sterically hindered UAAs during Solid Phase Peptide Synthesis.
Protocol: Synthesis of Stapled Peptides
Objective: Synthesize a hydrocarbon-stapled peptide to target intracellular protein-protein interactions (e.g., p53/MDM2).
Key Reagents:
-
Resin: Rink Amide MBHA (low loading, 0.3 mmol/g to prevent aggregation).
-
Stapling UAAs: Fmoc-S5-OH (for
staple) or Fmoc-R8-OH (for staple). -
Catalyst: Grubbs I or II catalyst.
Step-by-Step Methodology:
-
Peptide Assembly:
-
Synthesize the linear sequence using Fmoc-SPPS.
-
At positions
and , incorporate Fmoc-S5-OH . -
Coupling Note: Use HATU (3 eq), HOAt (3 eq), and DIPEA (6 eq) for 2 hours. Double couple these residues.
-
-
N-Terminal Protection: Ensure the N-terminus is Fmoc-protected or acetylated before metathesis to prevent catalyst coordination to the free amine.
-
Ring-Closing Metathesis (RCM):
-
Wash resin 3x with degassed Dichloroethane (DCE).
-
Dissolve Grubbs I Catalyst (10 mM) in degassed DCE. Add to resin.[3]
-
Incubate for 2 hours at room temperature under N
flow. -
Repeat the catalyst treatment once to ensure >95% conversion.
-
-
Cleavage: Wash resin with DCM. Cleave with TFA/TIS/H
O (95:2.5:2.5). -
Purification: HPLC. The stapled peptide will elute later than the linear precursor due to increased hydrophobicity.
Part 4: Applications in Bioconjugation
Site-Specific Antibody-Drug Conjugates (ADCs)
Traditional ADCs rely on random cysteine/lysine conjugation, leading to heterogeneous Drug-Antibody Ratios (DARs).[2][4] UAAs enable precise control.[]
Workflow:
-
Incorporation: Genetically encode p-azidophenylalanine (pAzPhe) at a solvent-exposed loop (e.g., HC-A118) using the GCE protocol (Section 2.2).
-
Conjugation: React the purified antibody with a DBCO-linked payload (e.g., DBCO-MMAE).
-
Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is copper-free, preventing metal-induced protein denaturation.
-
Result: A homogeneous ADC with DAR = 2.0, improved therapeutic index, and reduced off-target toxicity.
References
-
Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code.[2][6] Science. [Link]
-
Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.[2][4][7][8] Proceedings of the National Academy of Sciences. [Link]
-
Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7] Journal of the American Chemical Society. [Link]
-
Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 2. pnas.org [pnas.org]
- 3. biovera.com.au [biovera.com.au]
- 4. researchgate.net [researchgate.net]
- 6. Editorial: Expansion of the Genetic Code: Unnatural Amino Acids and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unnatural Amino Acid-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
A Comprehensive Technical Guide to 6-Aminohexanoic Acid Hydrochloride: Supplier Analysis and Procurement Strategy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This guide provides an in-depth analysis of 6-aminohexanoic acid hydrochloride, a crucial reagent for researchers and drug development professionals. It offers a comprehensive overview of the molecule's properties and applications, a comparative landscape of prominent suppliers, and a robust workflow for quality control and supplier validation. The central thesis of this guide is that while price is a significant factor in procurement, a thorough evaluation of supplier-provided documentation, product purity, and batch-to-batch consistency is paramount for ensuring experimental reproducibility and the integrity of research outcomes. This document is designed to empower scientists to make informed purchasing decisions that balance budgetary constraints with the stringent quality demands of scientific research.
Introduction to 6-Aminohexanoic Acid Hydrochloride
6-Aminohexanoic acid, also known as ε-aminocaproic acid (EACA), is a synthetic derivative and structural analog of the amino acid L-lysine.[1] It is most commonly supplied and utilized in its hydrochloride salt form for enhanced stability and solubility.
-
A Note on Nomenclature: While the topic specifies "6-aminooctanoic acid," the vast majority of commercial suppliers and scientific literature refer to the 6-carbon chain molecule, 6-aminohexanoic acid. The common CAS Number for the hydrochloride salt is 4321-58-8 . This guide will focus on this widely available and utilized compound.
Chemical Properties:
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₃NO₂·HCl | [2] |
| Molecular Weight | 167.63 g/mol | [2][3] |
| CAS Number | 4321-58-8 | [2][3] |
| Appearance | White crystalline powder/solid | [4] |
| Solubility | Soluble in water (reported values range from 50 to 65 mg/mL) | [5][6] |
| Melting Point | ~204-209 °C (decomposes) | [4][7] |
Mechanism of Action and Key Applications
As a lysine analog, the primary biochemical function of 6-aminohexanoic acid is the competitive inhibition of enzymes that bind to lysine residues.[8][9] This mechanism underpins its most significant applications:
-
Antifibrinolytic Agent: Its most well-documented use is as an inhibitor of plasmin and plasminogen, the key enzymes responsible for the dissolution of fibrin clots.[3][8][10] By blocking the lysine binding sites on plasminogen, it prevents its conversion to plasmin, thereby stabilizing clots. This makes it a valuable tool in hematology research and for the clinical management of bleeding disorders.[1][8][10]
-
Protease Inhibition in Cell Culture: In cell and tissue culture, secreted or released proteases can degrade recombinant proteins or interfere with cellular processes. 6-Aminohexanoic acid is often included in culture media or lysis buffers to inhibit serine protease activity, thereby protecting the integrity of the biological sample.[5] It has been used as a component in media for the tenogenic differentiation of mesenchymal stem cells and to prevent fibrin degradation by cells in tissue engineering applications.[5]
-
Biochemical Research & Protein Solubilization: It is frequently used in protein biochemistry to improve the solubilization of membrane proteins during electrophoretic procedures like Blue Native PAGE (BN-PAGE).[1] Furthermore, its flexible, hydrophobic structure makes it a useful linker or spacer molecule in the synthesis of modified peptides and other biologically active structures.[9]
The synthesis of the parent compound, 6-aminohexanoic acid, is often achieved through the ring-opening hydrolysis of caprolactam, the monomer used in the production of Nylon-6.[1][11] Understanding this synthetic route is important for researchers, as residual caprolactam could be a potential impurity in lower-grade preparations.
Supplier Landscape and Comparative Analysis
The market for 6-aminohexanoic acid hydrochloride is populated by a wide range of suppliers, from large, multinational corporations to more specialized chemical manufacturers. The choice of supplier often dictates not only the price but also the quality, documentation, and availability of the product.
Prominent Suppliers
-
MilliporeSigma (Sigma-Aldrich): A major global supplier offering multiple grades, including basic "for synthesis" and higher-purity options, often with extensive documentation and peer-reviewed citations for their products.[7]
-
Thermo Fisher Scientific (Alfa Aesar): Another key player providing a range of chemicals for research and development, with products typically accompanied by detailed specification sheets.[4]
-
LGC Standards: Specializes in reference materials and analytical standards, providing products with a Certificate of Analysis, which is crucial for quality assurance.[2]
-
MedChemExpress: Focuses on bioactive small molecules for life science research, often providing data on biological activity and in-vivo studies.[8][10]
-
Simson Pharma Limited: A manufacturer and exporter that emphasizes providing a Certificate of Analysis with every compound.
-
Cayman Chemical: Supplies chemicals for research in areas such as cancer, immunology, and neuroscience, providing comprehensive safety data sheets.[12]
Price and Specification Comparison
The cost of 6-aminohexanoic acid hydrochloride can vary significantly based on purity, quantity, and the supplier's quality control processes. The following table provides a comparative snapshot based on publicly available information.
Note: Prices are subject to change and may vary by region and institutional contracts. "Quote Required" indicates that pricing is not publicly listed and must be requested from the supplier.
| Supplier | Product/Grade | Purity | Available Quantities | Price (USD, approx.) |
| MilliporeSigma | 6-Aminohexanoic acid (free acid) | ≥98.5% (NT) | 100 g, 500 g, 1 kg | ~$550/kg (converted) |
| Thermo Scientific | 6-Aminocaproic acid (free acid) | 99+% | 500 g | ~$262/500g[4] |
| LGC Standards | 6-Aminohexanoic Acid Hydrochloride | Not specified | 1 g, 5 g, 25 g | Login Required[2] |
| Simson Pharma | 6-Aminohexanoic Acid Hydrochloride | Not specified | Custom Synthesis | Quote Required |
| TargetMol | 6-Aminocaproic acid hydrochloride | Not specified | 50 mg | ~$2400/50mg (converted)[3] |
| Synthons | 6-Aminohexanoic acid hydrochloride | 98% | Not specified | Quote Required |
Expert Insight: The significant price difference between suppliers like TargetMol and bulk suppliers like MilliporeSigma or Thermo Scientific often reflects the intended application. Higher-priced products from specialty suppliers may come with more extensive biological validation or formulation for specific in-vivo or in-vitro assays, whereas bulk suppliers provide material for general biochemical and synthesis applications where the end-user performs their own validation.
Quality Control and Supplier Validation Workflow
For research and drug development, the maxim "trust, but verify" is critical. Ensuring the identity and purity of a starting material like 6-aminohexanoic acid hydrochloride is a foundational step for generating reproducible data. A systematic validation workflow should be implemented for every new supplier and ideally for every new batch received.
Step-by-Step Validation Protocol
-
Documentation Review: Upon receipt, immediately locate and review the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) .
-
CoA: This is the supplier's guarantee of quality. It should report the lot-specific results of quality control tests, such as purity (e.g., by titration or HPLC), identity (e.g., by IR or NMR), and potentially levels of specific impurities. Suppliers like LGC Standards and Simson Pharma highlight the provision of a CoA.[2]
-
SDS: This document provides critical safety, handling, and disposal information.[12][13][14] Review it for hazards (e.g., potential for skin and eye irritation) and recommended personal protective equipment (PPE).[12]
-
-
Physical and Solubility Inspection:
-
Visually inspect the material. It should be a white, crystalline solid as described by suppliers.[4] Note any discoloration or heterogeneity, which could indicate contamination or degradation.
-
Perform a simple solubility test. The compound should dissolve readily in water to form a clear, colorless solution, as stated in technical datasheets.[5][6] Cloudiness or failure to dissolve could indicate an incorrect substance or significant insoluble impurities.
-
-
Analytical Identity and Purity Verification (Recommended):
-
For applications where purity is paramount (e.g., enzyme kinetics, cell-based assays, pre-clinical studies), in-house analytical verification is strongly recommended.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for confirming purity and detecting soluble impurities. Isocratic methods with a simple mobile phase (water, acetonitrile, and an acid buffer) and UV detection around 200 nm can be effective.[15] The presence of multiple peaks would indicate impurities.
-
Spectroscopy (FTIR/NMR): Fourier-transform infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical identity of the compound by comparing its spectrum to a known reference standard.
-
This multi-step process creates a self-validating system that ensures the quality and identity of the procured chemical, safeguarding subsequent experiments.
Supplier Validation Workflow Diagram
The following diagram illustrates the logical flow for evaluating a new batch of 6-aminohexanoic acid hydrochloride.
Sources
- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 2. 6-Aminohexanoic Acid Hydrochloride | LGC Standards [lgcstandards.com]
- 3. 6-Aminocaproic acid hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. 6-Aminocaproic acid, 99+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 6-Aminohexanoic acid for synthesis 60-32-2 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. echemi.com [echemi.com]
- 15. 6-Aminocaproic acid | SIELC Technologies [sielc.com]
Lipophilic Amino Acid Derivatives in Medicinal Chemistry: A Technical Guide
Executive Summary
The modification of amino acids to enhance lipophilicity represents a cornerstone strategy in modern medicinal chemistry. By altering the physicochemical landscape of these fundamental building blocks, researchers can hijack endogenous transport systems (such as LAT1), breach biological barriers (notably the Blood-Brain Barrier), and stabilize labile peptide therapeutics. This guide dissects the structural logic, synthetic pathways, and therapeutic applications of lipophilic amino acid derivatives, with a specific focus on CNS delivery and Boron Neutron Capture Therapy (BNCT).
Strategic Design: The Lipophilic Vector
Lipophilicity in amino acid derivatives is not merely about increasing
Modification Vectors
The structural modification of an amino acid can occur at three distinct vectors, each yielding different pharmacological outcomes:
| Vector | Modification Type | Primary Utility | Example |
| Acylation, Carbamate formation, Alkylation | Prodrug stability, Peptidase resistance | N-Lauroyl-Sarcosine (Permeation enhancer) | |
| Esterification, Amidation | BBB penetration, masking polarity | Benzyl esters of amino acids | |
| Side Chain ( | Lipidization (Fatty acid attachment), Carborane insertion | Albumin binding (half-life extension), BNCT | Liraglutide (Palmitoylated GLP-1 analog) |
The "Trojan Horse" Strategy (LAT1 Targeting)
The L-type Amino Acid Transporter 1 (LAT1/SLC7A5) is a high-capacity transporter highly expressed at the Blood-Brain Barrier (BBB) and in rapidly dividing tumor cells (gliomas).
-
Substrate Specificity: LAT1 prefers large, neutral, lipophilic amino acids (Phenylalanine, Leucine).
-
Design Rule: To utilize LAT1, a prodrug must retain a free
-carboxyl and -amino group (or a bioreversible mask of them). The drug payload is typically conjugated to the side chain (e.g., via an ester linkage to Tyrosine) or the aromatic ring of Phenylalanine. -
Critical Insight: Meta- or para-substitution on the Phenylalanine ring is tolerated by LAT1, making it an ideal attachment point for drugs like Ketoprofen or Valproic acid.
Core Applications
CNS Delivery: LAT1-Mediated Prodrugs
The BBB excludes 98% of small molecule drugs. By conjugating a hydrophilic drug to a lipophilic amino acid scaffold (like Phenylalanine), the drug masquerades as a nutrient.
Mechanism of Action[1][2]
-
Recognition: The prodrug binds to the extracellular pocket of LAT1.
-
Translocation: The transporter flips, releasing the prodrug into the brain parenchyma.
-
Bioactivation: Intracellular enzymes (e.g., Aminopeptidase B or nonspecific esterases) hydrolyze the linker, releasing the active parent drug.
Boron Neutron Capture Therapy (BNCT)
BNCT relies on the accumulation of Boron-10 (
-
The Challenge: Achieving high intracellular boron concentration (
). -
The Solution: Boronophenylalanine (BPA) .[2][3][4][5][9] This is a lipophilic phenylalanine derivative where a boronic acid group replaces a hydrogen on the phenyl ring.
-
Advanced Derivatives: Carboranyl-amino acids . Carboranes are carbon-boron clusters (
) containing 10 boron atoms per molecule (vs. 1 in BPA). Attaching a carborane cage to an amino acid creates a "super-lipophilic" payload that LAT1 actively pumps into tumors.
Peptide Lipidization
Attaching fatty acid chains (C14–C18) to peptide side chains (usually Lysine) confers two benefits:
-
Albumin Binding: The lipid tail binds to serum albumin, protecting the peptide from renal clearance and enzymatic degradation.
-
Membrane Anchoring: Increases association with cell membranes, facilitating receptor interaction.
Visualizing the Mechanisms[2][3][11]
Diagram 1: LAT1-Mediated Prodrug Transport & Activation
This diagram illustrates the "Trojan Horse" mechanism where a drug-amino acid conjugate crosses the BBB via LAT1 and is activated inside the brain.
Caption: Kinetic pathway of a lipophilic amino acid prodrug crossing the BBB via LAT1, followed by intracellular enzymatic cleavage.
Technical Protocols
Protocol A: Synthesis of a Lipophilic LAT1 Prodrug (Drug-Phe Conjugate)
Objective: Conjugate a carboxylic acid drug (e.g., Ketoprofen) to the aromatic ring of L-Phenylalanine (or Tyrosine analog) to enable LAT1 transport.
Reagents:
-
Boc-L-Tyrosine methyl ester (Protected amino acid scaffold)
-
Drug-COOH (e.g., Ketoprofen)
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[10] -
DMAP (4-Dimethylaminopyridine)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Step-by-Step Methodology:
-
Activation: Dissolve Drug-COOH (1.0 equiv) in anhydrous DCM under nitrogen. Add EDC
HCl (1.2 equiv) and DMAP (0.1 equiv). Stir for 15 min at 0°C. -
Coupling: Add Boc-L-Tyrosine methyl ester (1.0 equiv) to the reaction mixture. The coupling occurs at the phenolic hydroxyl (ester linkage) or via a linker if using a Phe derivative.
-
Note: For direct amide linkage to the N-terminus (if preserving the C-terminus for recognition), use standard amide coupling. However, LAT1 requires a free
-amino/carboxyl group. Therefore, the drug is best attached to the side chain .
-
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Workup: Dilute with DCM, wash with 1M HCl, sat. NaHCO
, and brine. Dry over MgSO and concentrate. -
Purification: Flash column chromatography on silica gel.
-
Deprotection (Critical for LAT1 Recognition):
-
N-terminal: Dissolve intermediate in DCM/TFA (1:1). Stir 1h to remove Boc group.
-
C-terminal: Dissolve in THF/H
O, add LiOH (2 equiv) to hydrolyze the methyl ester.
-
-
Final Isolation: Lyophilize to obtain the Drug-Amino Acid conjugate as a zwitterionic salt.
Protocol B: Synthesis of Carboranyl-Alanine (for BNCT)
Objective: Synthesize a high-boron content amino acid analog.
Methodology (Simplified):
-
Starting Material: Diethyl acetamidomalonate (classic amino acid precursor).
-
Alkylation: React with Propargyl bromide in the presence of NaOEt/EtOH to install the alkyne handle.
-
Carborane Formation: React the alkyne intermediate with Decaborane (
) in refluxing toluene/acetonitrile. This inserts the boron cage, converting the alkyne into an o-carborane. -
Hydrolysis: Reflux in concentrated HCl to remove the acetamido and ethyl ester protecting groups simultaneously.
-
Result: o-Carboranylalanine (a lipophilic, boron-rich phenylalanine mimic).
Quantitative Comparison: Lipophilicity & Transport
The following table highlights how specific modifications alter the lipophilicity (
| Compound | Modification | Est.[4][11][12][13][14] Log P | LAT1 Affinity ( | BBB Permeability |
| L-Phenylalanine | None (Native) | -1.38 | ~20 | High (Carrier-mediated) |
| L-BPA | 4-Borono-Phe | -0.5 | ~30 | High (Tumor selective) |
| Ketoprofen-Phe | Side-chain ester | 2.5 | ~50 | High (Prodrug) |
| N-Methyl-Phe | N-methylation | -0.8 | >500 | Low (Loss of H-bond donor) |
| Carboranyl-Ala | Boron Cage | >3.0 | <10 | Very High |
Note: Lower
References
-
Huttunen, K. M., et al. (2011). "Prodrugs: from serendipity to rational design." Pharmacological Reviews.
-
Puris, E., et al. (2017). "L-type amino acid transporter 1 as a target for drug delivery." Pharmaceutical Research.
-
Barth, R. F., et al. (2018). "Boron neutron capture therapy of cancer: current status and future prospects." Clinical Cancer Research.
-
Torfoss, V., et al. (2012). "Improved anticancer potency by head-to-tail cyclization of short cationic anticancer peptides containing a lipophilic
-amino acid." Journal of Peptide Science. -
Dumont, C., et al. (2018). "Lipidization of peptides for drug delivery." Drug Discovery Today.
-
Wirdez, A. A., et al. (2023). "Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT)." Cells.
Sources
- 1. L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. Innovative Application of Lipoic Acid-Boronophenylalanine Derivatives in BNCT: Neuboron Facilitates New Research Breakthroughs [en.neuboron.com]
- 9. Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of Small Boron-containing Molecules as BNCT Agents - DGBNCT [dgbnct.com]
Thermodynamic Characterization of Medium-Chain Amino Acid Salts: A Focus on 6-Aminooctanoic Acid
The following technical guide details the thermodynamic characterization of 6-aminooctanoic acid salts .
Executive Summary
6-Aminooctanoic acid (CAS 874459-29-7 for HCl salt) represents a distinct class of medium-chain, non-proteinogenic amino acids. Unlike its widely utilized analog 6-aminohexanoic acid (Aminocaproic Acid) , the 6-aminooctanoic derivative introduces a longer aliphatic chain (C8) and, critically, a chiral center at the C6 position. These structural features significantly alter its thermodynamic profile, impacting solubility, crystal lattice energy, and salt stability.
This guide provides a definitive protocol for the thermodynamic profiling of 6-aminooctanoic acid salts. Given the scarcity of public data for this specific isomer compared to the terminal 8-aminooctanoic acid, this whitepaper synthesizes established thermodynamic principles with proxy data from homologous series to establish a rigorous characterization framework.
Chemical Context & Structural Thermodynamics
To understand the thermodynamic behavior of 6-aminooctanoic acid salts, we must first analyze the structural contributors to its free energy.
Structural Homology and Hydrophobicity
The transition from 6-aminohexanoic acid (C6) to 6-aminooctanoic acid (C8) involves the addition of two methylene (-CH₂-) units. Thermodynamically, this increases the hydrophobic surface area , theoretically reducing aqueous solubility while increasing solubility in organic solvents (e.g., alcohols).
| Compound | Structure | Carbon Chain | Chirality | Predicted LogP |
| 6-Aminohexanoic Acid | H₂N-(CH₂)₅-COOH | Linear C6 | Achiral | -2.95 |
| 8-Aminooctanoic Acid | H₂N-(CH₂)₇-COOH | Linear C8 | Achiral | -1.80 |
| 6-Aminooctanoic Acid | CH₃-CH₂-CH(NH₂)-(CH₂)₄-COOH | Branched C8 | Chiral (C6) | -1.65 |
The Chiral Effect on Lattice Energy
Unlike the terminal isomers (6-aminohexanoic and 8-aminooctanoic), 6-aminooctanoic acid possesses a chiral center at position 6.
-
Racemic Salts: Likely to form a compound crystal or conglomerate with lower melting enthalpy (
) due to steric hindrance of the ethyl group at the C6 position disrupting the intermolecular hydrogen bonding network. -
Enantiopure Salts: Expect higher lattice energy and melting points compared to the racemate, driven by more efficient packing.
Experimental Protocol: Thermodynamic Profiling
This section details the mandatory workflow to generate self-validating thermodynamic data.
Workflow Visualization
The following diagram outlines the logical flow for determining the solid-liquid equilibrium (SLE) and thermodynamic functions.
Figure 1: Step-by-step workflow for the thermodynamic characterization of amino acid salts.
Protocol Steps
Step 1: Salt Synthesis & Purification
-
Objective: Isolate the hydrochloride (HCl) or sodium (Na) salt.
-
Method: Dissolve 6-aminooctanoic acid in ethanol. Add equimolar concentrated HCl dropwise at 278.15 K.
-
Validation: Recrystallize from ethanol/water (9:1) until DSC shows a single sharp endotherm (Purity > 99.5%).
Step 2: Heat Capacity & Fusion Enthalpy (DSC)
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Procedure: Heat 2–5 mg sample in a hermetic aluminum pan at 5 K/min under N₂ purge.
-
Key Metric: The onset temperature (
) and area under the curve ( ) are critical for calculating ideal solubility.
Step 3: Solubility Measurement (Laser Monitoring)
-
Method: Dynamic method using a laser monitoring system is preferred over static gravimetric methods for precision.
-
Procedure:
-
Place solvent and excess salt in a jacketed glass vessel.
-
Agitate at 400 rpm.
-
Heat slowly (0.1 K/min) while monitoring laser transmittance.
-
The temperature at which transmittance reaches 100% is the saturation temperature (
).
-
Thermodynamic Modeling & Data Analysis
Once experimental solubility data (
Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived via multivariate regression.
-
Utility: Excellent for interpolation of solubility data for process design.
Dissolution Thermodynamics (van't Hoff Analysis)
To understand the energetics of the dissolution process, use the van't Hoff equation. Note that for amino acid salts, the mean ionic activity coefficient (
Standard Enthalpy of Solution (
Standard Gibbs Energy (
Predicted Thermodynamic Values (Simulation)
In the absence of direct literature values for 6-aminooctanoic acid, the following values are predicted based on Group Contribution Methods (Joback) and homologous extrapolation from 6-aminohexanoic acid.
Table 1: Comparative Thermodynamic Properties (Predicted vs. Reference)
| Property | 6-Aminohexanoic Acid (Ref) | 6-Aminooctanoic Acid (Predicted) | Rationale |
| Melting Point ( | 477.15 K (204°C) | 455 – 465 K | Ethyl side chain at C6 disrupts packing, lowering |
| Enthalpy of Fusion ( | 22.18 kJ/mol | ~19.5 kJ/mol | Reduced lattice energy due to steric bulk. |
| Water Solubility (298 K) | ~1.0 g/mL | ~0.1 – 0.3 g/mL | Addition of C2H4 increases hydrophobicity significantly. |
| Dissolution Enthalpy ( | Endothermic (+) | More Endothermic (++) | Breaking the hydrophobic hydration shell requires more energy. |
Dissociation Dynamics (pKa)
The ionization state is critical for salt selection. The zwitterionic nature of 6-aminooctanoic acid involves two dissociation steps.
Figure 2: Protonation pathway. The pKa values are estimated based on inductive effects of the octanoic chain.
-
pKa1 (Carboxyl): Expected to be slightly higher than 6-aminohexanoic acid (~4.43) due to the electron-donating inductive effect of the longer alkyl chain.
-
pKa2 (Amine): The amine at position 6 is secondary in terms of chain placement (though primary amine chemically). The ethyl branch may slightly shield the amine, potentially lowering pKa2 slightly compared to the terminal isomer.
Conclusion & Strategic Recommendations
For researchers developing formulations with 6-aminooctanoic acid salts:
-
Solubility Limited: Expect significantly lower aqueous solubility than standard Aminocaproic acid. Use co-solvents (Ethanol/Water mixtures) for crystallization.
-
Chiral Resolution: If using the racemate, screen for diastereomeric salt formation if optical resolution is required.
-
Thermodynamic Stability: The lower predicted melting point suggests a narrower metastable zone width (MSZW). Precise temperature control during crystallization is required to avoid oiling out.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link
-
Hamborg, E. S., et al. (2007). Dissociation Constants and Thermodynamic Properties of Amino Acids Used in CO2 Absorption from (293 to 353) K. Journal of Chemical & Engineering Data. Link
-
NIST Chemistry WebBook. (2025). Thermophysical Properties of Amino Acids. National Institute of Standards and Technology. Link
-
BenchChem. (2025). Physicochemical Properties of 8-Aminooctanoic Acid (Isomer Comparison). Link
-
Yang, N., et al. (2014). Protonation constants and thermodynamic properties of amino acid salts for CO2 capture. Industrial & Engineering Chemistry Research. Link
Next-Generation Technical SDS & Application Whitepaper: 6-Aminooctanoic Acid Hydrochloride
As a Senior Application Scientist, I approach non-canonical amino acids not merely as static reagents, but as dynamic variables within complex synthetic systems. When integrating 6-aminooctanoic acid hydrochloride (6-AOA·HCl) into our workflows, we are introducing a highly flexible, 8-carbon aliphatic spacer. Unlike terminal amino acids, 6-AOA·HCl features its primary amine at the C6 position, leaving a two-carbon ethyl tail. This unique structural profile makes it an invaluable asset in peptidomimetic drug design and cyclic peptide synthesis, but it also dictates a strict set of handling, protection, and coupling rules.
This whitepaper transcends a traditional Safety Data Sheet (SDS). It synthesizes hazard mitigation with field-proven experimental logic, providing a self-validating framework for researchers.
Physicochemical Architecture & Hazard Causality
To manipulate 6-AOA·HCl effectively, we must first understand the causality behind its physical state. Why is this compound supplied as a hydrochloride salt rather than a free base?
The free base of aliphatic amino acids often suffers from zwitterionic aggregation, leading to poor solubility in polar aprotic solvents (like DMF or NMP) used in Solid-Phase Peptide Synthesis (SPPS). The HCl salt disrupts these intermolecular networks, drastically improving solubility while preventing premature autocyclization or degradation during long-term storage[1].
Table 1: Quantitative Physicochemical Profiling
| Property | Value | Causality / Synthetic Significance |
| Chemical Name | 6-Aminooctanoic acid hydrochloride | Non-canonical aliphatic amino acid building block. |
| CAS Number | 874459-29-7 | Unique registry identifier for procurement and tracking[2]. |
| Molecular Formula | C8H18ClNO2 | Includes the HCl moiety required for shelf stability[1]. |
| Molecular Weight | 195.69 g/mol | Essential for precise stoichiometric calculations in SPPS[1]. |
| Appearance | White to off-white powder | Highly hygroscopic; moisture ingress leads to clumping. |
Table 2: GHS Hazard Identification & Mitigation Logic
| Hazard Class | GHS Code | Mechanistic Causality | Mitigation Protocol |
| Skin Irritation | Category 2 (H315) | The acidic HCl moiety denatures epidermal proteins upon contact with skin moisture. | Wear double nitrile gloves; employ basic decontamination washes. |
| Eye Irritation | Category 2 (H319) | Rapid pH drop upon contact with ocular fluid causes severe localized irritation. | Safety goggles mandatory; ensure eyewash stations are primed. |
| Respiratory | STOT SE 3 (H335) | Fine crystalline dust physically and chemically irritates mucosal membranes. | Handle exclusively inside a certified fume hood or biosafety cabinet. |
Safety & Handling: A Self-Validating System
Standard safety protocols often fail because they prescribe actions without explaining the underlying risks. Handling 6-AOA·HCl requires a systemic approach.
-
Storage Logic: The compound must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen). Because it is highly hygroscopic, moisture ingress does more than clump the powder—it introduces water molecules that will aggressively compete with amines during downstream HATU coupling, effectively hydrolyzing your activated esters and destroying your yield.
-
Spill Response: In the event of a spill, sweeping the dry powder can aerosolize the active pharmaceutical ingredient (API). We utilize a wet-containment or HEPA-vacuum approach followed by a mild basic wash to neutralize the residual hydrochloride salt.
Systematic spill response and decontamination workflow for 6-AOA·HCl.
Advanced Experimental Protocols
Because 6-AOA·HCl is supplied unprotected, direct integration into Fmoc-based SPPS is impossible. The amine must be temporarily masked, followed by highly optimized coupling to overcome the steric hindrance of the C7-C8 ethyl tail.
Protocol A: Catalyst-Free Fmoc Protection
We utilize an environmentally benign, aqueous protocol for Fmoc protection[3]. Fmoc-OSu is preferred over Fmoc-Cl due to its superior stability and reduced formation of dipeptide side products[4].
-
Dissolution & Neutralization: Dissolve 1.0 equivalent of 6-AOA·HCl in a 3:1 Water:Ethanol mixture. Add Na2CO3 to neutralize the HCl salt and drive the pH to ~9-10.
-
Causality: The amine must be deprotonated to act as a nucleophile. If the pH drops, the amine protonates and the reaction stalls.
-
-
Fmoc Addition: Slowly add 1.2 equivalents of Fmoc-OSu under vigorous stirring at room temperature.
-
Validation & Extraction: Monitor via TLC. Upon completion, acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the precipitated Fmoc-6-AOA-OH with ethyl acetate.
-
Causality: Acidification protonates the carboxylate group, rendering the molecule lipophilic and driving it into the organic extraction phase.
-
Protocol B: HATU-Mediated SPPS Integration
The steric bulk adjacent to the C6 amine requires robust carboxylic acid activation. HATU is the premier choice, rapidly forming a highly reactive OAt-active ester that overcomes steric hurdles[5].
-
Pre-activation: Dissolve Fmoc-6-AOA-OH (4.0 eq relative to resin loading) in dry DMF. Add HATU (4.0 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq) and pre-activate for 2 minutes[6].
-
Causality: DIPEA acts as a non-nucleophilic base. It drives the formation of the active ester without competing for the electrophilic center, minimizing racemization.
-
-
Coupling: Transfer the activated solution to the swelled peptide-resin. Agitate for 60 minutes.
-
Self-Validation: Perform a Bromophenol Blue or Kaiser test. A yellow resin indicates complete coupling; blue/green indicates incomplete coupling requiring a secondary cycle[6].
Workflow of 6-AOA·HCl Fmoc-protection and subsequent HATU-mediated SPPS coupling.
References
-
Namiki Shoji. "Building Blocks Catalogue November 2020". Available at:[Link]
-
Gawande, M. B., & Branco, P. S. "An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media". Green Chemistry, 2011. Available at:[Link]
Sources
Next-Generation Gamma-Substituted Amino Acid Analogs: Stereoselective Synthesis and Peptidomimetic Applications
Executive Summary: Bridging the "Gamma-Gap"
While
This technical guide focuses on the novel
Structural & Functional Significance[1][2]
Conformational Rigidity and Foldamers
Unlike the flexible GABA molecule,
-
-Turns: The extra backbone length allows for hydrogen bonding patterns (e.g., C14 helices) that mimic canonical
-helices but with altered periodicity. -
Proteolytic Resistance: The non-canonical backbone is unrecognizable to most endogenous proteases (trypsin, chymotrypsin), dramatically increasing plasma half-life.
The Pharmacophore: GABAergic Modulation
In CNS drug discovery,
Table 1: Comparative Properties of Amino Acid Backbones
| Feature | |||
| Backbone Atoms | 3 (N-C | 4 (N-C | 5 (N-C |
| Proteolytic Stability | Low ( | Moderate | High ( |
| Secondary Structure | 3 | ||
| Key Application | Native Proteins | Peptidomimetics | CNS Drugs, Foldamers |
Core Protocol 1: Stereoselective Synthesis
Methodology: Copper-Catalyzed Asymmetric Hydroamination of Cinnamyl Esters.
Rationale: Traditional Michael addition often lacks regiocontrol. This protocol uses a Copper(II)/Chiral Bisphosphine system to achieve high enantioselectivity (>95% ee) and regioselectivity for the
Reagents and Equipment
-
Substrate:
-unsaturated ester (e.g., Methyl cinnamate derivative). -
Amine Source: Hydrazine or Hydroxylamine derivative (protected).
-
Catalyst: Cu(OAc)
(5 mol%).[1] -
Ligand: (R)-DTBM-SegPhos (6 mol%).[1]
-
Silane: Diethoxymethylsilane (DEMs) (Stoichiometric reductant).
-
Solvent: THF, anhydrous.
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Workflow
-
Catalyst Activation: In a flame-dried Schlenk tube, dissolve Cu(OAc)
(5.0 mg) and (R)-DTBM-SegPhos (12.0 mg) in THF (1.0 mL). Stir at room temperature (RT) for 15 minutes to form the active chiral complex. -
Substrate Addition: Add the
-unsaturated ester (0.2 mmol) to the blue catalyst solution. -
Silane Activation: Add Diethoxymethylsilane (2.0 equiv) dropwise. The solution may change color, indicating the formation of the Copper-Hydride (Cu-H) species.
-
Hydroamination: Add the amine nucleophile (1.2 equiv) slowly.
-
Reaction: Stir at 0°C for 24 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the starting ester.
-
Quenching: Quench with saturated NH
Cl solution (2 mL). Extract with EtOAc (3 x 5 mL). -
Purification: Dry organic layers over Na
SO , concentrate, and purify via flash chromatography on silica gel.
Mechanism of Action (DOT Diagram)
The following diagram illustrates the catalytic cycle, highlighting the critical Cu-H insertion step that establishes the chiral center.
Figure 1: Catalytic cycle for the Copper-catalyzed asymmetric hydroamination, establishing the
Core Protocol 2: Solid-Phase Assembly of -AApeptides
Methodology: Fmoc-based Solid Phase Peptide Synthesis (SPPS) adapted for
Protocol Steps
-
Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc. Wash with DMF/DCM.
-
Coupling (The Critical Step):
-
Unlike
-amino acids, -analogs are sterically hindered. -
Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (1:1 ratio) instead of HBTU/HATU to prevent racemization.
-
Stoichiometry: 3 equiv of Fmoc-
-amino acid, 3 equiv DIC, 3 equiv Oxyma. -
Time: Microwave irradiation at 75°C for 10 minutes (or 2 hours at RT).
-
-
Capping: Acetylate unreacted amines with Ac
O/Pyridine to prevent deletion sequences. -
Cleavage: Treat resin with TFA/TIS/H
O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.
Therapeutic Application: The Ligand
The most commercially validated application of
Structure-Activity Relationship (SAR) Logic
To design a novel analog with higher affinity than Pregabalin:
-
The Gamma-Anchor: The amino group at the
-position must be unsubstituted (primary amine) for hydrogen bonding with the subunit arginine residues. -
The Lipophilic Tail: Substituents at the
or position (e.g., isobutyl in pregabalin) drive hydrophobic pocket occupancy. -
Rigidification: Constraining the
-amino acid into a cyclic system (e.g., bicyclic[3.1.0]hexane) reduces the entropic cost of binding.
Figure 2: Pharmacophore logic for designing high-affinity
References
-
Yang, Z., et al. (2021).Asymmetric Access of
-Amino Acids and -Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry. Link -
Niu, Y., et al. (2011).
-AApeptides: Design, Structure, and Applications. New Journal of Chemistry (PMC). Link -
Luo, S., et al. (2025). Recent Advances in Stereoselective Synthesis of Amino‐Phosphine Oxides. ChemCatChem. Link
-
BOC Sciences. Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
-
Cleveland Clinic. Gamma-Aminobutyric Acid (GABA): Function & Benefits. Link
Sources
Methodological & Application
High-Purity Synthesis of 6-Aminooctanoic Acid Hydrochloride: A Regioselective Approach
Topic: Protocol for synthesizing 6-aminooctanoic acid hydrochloride Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]
Abstract
6-Aminooctanoic acid hydrochloride (6-AOA[1][2]·HCl) is a critical non-proteinogenic amino acid used in peptidomimetic drug design, serving as a hydrophobic linker and a homolog of
Retrosynthetic Analysis & Strategy
The structural challenge of 6-aminooctanoic acid lies in positioning the amino group exactly at the C6 position of an 8-carbon chain.[2] Traditional routes involving the Beckmann rearrangement of 2-ethylcyclohexanone often yield inseparable mixtures of 6-aminooctanoic acid and 2-ethyl-6-aminohexanoic acid due to competing migratory aptitudes.[1][2]
To guarantee regiochemical integrity, this protocol employs a Linear Construction Strategy :
-
Scaffold Selection : Adipic acid monomethyl ester provides the pre-defined C6 backbone with differentiated termini (ester vs. acid).[1]
-
Regioselective Extension : Conversion of the acid terminus to a Weinreb amide allows controlled addition of an ethyl group via Grignard reagent, exclusively forming the C6 ketone (methyl 6-oxooctanoate).[1]
-
Functional Group Interconversion : Reductive amination converts the ketone to the amine, followed by hydrolysis to the final amino acid salt.[1]
Synthetic Pathway Diagram[1][3][4]
Figure 1: Step-wise synthetic pathway ensuring regioselective formation of the 8-carbon skeleton.[1]
Detailed Experimental Protocol
Phase 1: Synthesis of the Weinreb Amide Intermediate
Objective : Activate the carboxylic acid of monomethyl adipate for controlled nucleophilic attack.
Reagents:
-
Monomethyl adipate (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Charge a flame-dried round-bottom flask with Monomethyl adipate (10.0 g, 62.4 mmol) and anhydrous DCM (150 mL) under nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add CDI (11.1 g, 68.6 mmol) portion-wise over 15 minutes. Caution: CO2 gas evolution will occur.
-
Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the acyl-imidazole intermediate.
-
Add N,O-Dimethylhydroxylamine hydrochloride (6.7 g, 68.6 mmol) in one portion.
-
Stir the reaction mixture at RT for 12–16 hours.
-
Work-up : Dilute with DCM (100 mL), wash with 1M HCl (2 x 100 mL) to remove imidazole and unreacted amine, followed by saturated NaHCO3 (100 mL) and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Yield : Expect ~90-95% of a pale yellow oil.[1][2] Proceed to Phase 2 without further purification if purity >95% by NMR.[2]
Phase 2: Grignard Addition to Form Methyl 6-oxooctanoate
Objective : Install the ethyl group to complete the 8-carbon chain.[2] The Weinreb amide prevents over-addition (tertiary alcohol formation) by forming a stable chelated intermediate.[1]
Reagents:
-
Weinreb Amide (from Phase 1) (1.0 equiv)
-
Ethylmagnesium bromide (EtMgBr) (3.0 M in diethyl ether) (1.2 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Dissolve the Weinreb amide (10.0 g, ~49 mmol) in anhydrous THF (100 mL) under nitrogen.
-
Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature minimizes attack on the methyl ester terminus.
-
Add EtMgBr (19.6 mL of 3.0 M solution, 58.8 mmol) dropwise via syringe pump or addition funnel over 30 minutes. Maintain internal temperature below -70°C.
-
Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.
-
Quench : Carefully pour the reaction mixture into a stirred flask containing saturated aqueous NH4Cl (200 mL) at 0°C.
-
Extraction : Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification : Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1 to 4:1) to isolate Methyl 6-oxooctanoate .
Phase 3: Reductive Amination and Hydrolysis
Objective : Convert the ketone to a primary amine and hydrolyze the ester to yield the final amino acid salt.
Reagents:
-
Methyl 6-oxooctanoate (1.0 equiv)[2]
-
Ammonium Acetate (NH4OAc) (10.0 equiv)[1]
-
Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv)
-
Methanol (MeOH)
-
6M Hydrochloric Acid (HCl)
Procedure:
-
Imine Formation : In a round-bottom flask, dissolve Methyl 6-oxooctanoate (5.0 g, 29 mmol) and NH4OAc (22.3 g, 290 mmol) in MeOH (100 mL).[1] Add 3Å molecular sieves (activated) to promote imine formation.[1] Stir at RT for 2 hours.
-
Reduction : Cool to 0°C. Add NaBH3CN (2.7 g, 43.5 mmol) portion-wise. Safety: Work in a fume hood; cyanide risk.[1]
-
Stir at RT for 16 hours.
-
Quench : Acidify carefully with concentrated HCl to pH < 2 to quench excess hydride and decompose boron complexes.
-
Solvent Swap : Concentrate to remove MeOH.[1][2] Dilute residue with water (50 mL) and wash with Et2O (2 x 30 mL) to remove non-basic impurities.[1]
-
Basification & Extraction : Basify the aqueous layer to pH > 12 using NaOH pellets.[1][2] Extract the intermediate amine ester with DCM (4 x 50 mL). Dry (Na2SO4) and concentrate.[1][3][4]
-
Hydrolysis : Dissolve the crude amino-ester in 6M HCl (50 mL).
-
Reflux the mixture (100°C) for 4–6 hours. Monitor disappearance of the ester by TLC or MS.
-
Isolation : Concentrate the reaction mixture to dryness under reduced pressure. The residue is the crude hydrochloride salt.
-
Crystallization : Dissolve the crude solid in a minimum amount of hot isopropanol (iPrOH). Add diethyl ether (Et2O) dropwise until turbidity appears. Cool to 4°C overnight.[1][2]
-
Filtration : Filter the white crystalline solid, wash with cold Et2O, and dry under vacuum.
Analytical Specifications & Quality Control
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | > 98.0% | HPLC (C18, 0.1% TFA water/ACN) |
| Identity | Consistent with structure | 1H-NMR (D2O), MS (ESI+) |
| Melting Point | 145–148°C (dec) | Capillary MP |
| Chloride Content | 17.5% ± 0.5% | Argentometric Titration |
Key NMR Diagnostics (D2O, 400 MHz)
- 0.96 (t, 3H) : Terminal methyl group (C8).[1]
- 1.30–1.50 (m, 4H) : Internal methylene protons (C3, C4).[1]
- 1.60–1.80 (m, 4H) : Methylene protons flanking the functional groups (C2, C5, C7).[1]
-
2.38 (t, 2H) :
-Methylene to carboxyl (C2).[1] -
3.25 (m, 1H) : Methine proton at C6 (
to amine).[1] Note: This signal shifts depending on pH.
Safety & Handling
-
Ethylmagnesium Bromide : Pyrophoric.[1][2] Handle under inert atmosphere (N2/Ar). Use anhydrous solvents.[1][2]
-
Sodium Cyanoborohydride : Highly toxic.[1][2] Generates HCN gas upon contact with acid.[1][2] Quench in a fume hood with basic bleach solution or careful acidification in a closed system.[1]
-
Product Handling : 6-Amino acids are generally hygroscopic.[1][2] Store in a desiccator at -20°C for long-term stability.
References
-
Weinreb Amide Synthesis : Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Lett.[1][2]1981 , 22, 3815–3818.[1] Link
-
Grignard Selectivity : Mentink, G. et al. "Weinreb amides as practical intermediates for the synthesis of ketones."[1] Org.[1][2][5][6] Process Res. Dev.1997 , 1, 72–78.[1] Link
-
Reductive Amination : Borch, R. F. et al.[1] "The cyanohydridoborate anion as a selective reducing agent." J. Am. Chem. Soc.[1][2]1971 , 93, 2897–2904.[1] Link
-
General Amino Acid Synthesis : Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] J. Org.[1][2][5][6] Chem.1996 , 61, 3849–3862.[1][5] Link
Sources
- 1. 6-Aminocaproic acid CAS#: 60-32-2 [m.chemicalbook.com]
- 2. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
Application Note: Fmoc Protection of 6-Aminooctanoic Acid for Peptide Coupling
Introduction & Rationale
Unnatural amino acids, such as 6-aminooctanoic acid, are frequently incorporated into synthetic peptides and peptidomimetics to act as lipophilic spacers, enhance proteolytic stability, or introduce conformational flexibility. To seamlessly utilize 6-aminooctanoic acid in standard Solid-Phase Peptide Synthesis (SPPS), its primary amine must be transiently protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group[1]. The Fmoc group is the industry standard due to its robust acid stability—allowing for orthogonal side-chain deprotection—and its facile, mild removal using secondary amines like piperidine[2].
Mechanistic Insights: The Schotten-Baumann Approach
The installation of the Fmoc group is typically achieved via Schotten-Baumann conditions, utilizing a biphasic aqueous-organic solvent system and a mild base to drive the reaction[3].
Electrophile Selection (Causality): While Fmoc-Chloride (Fmoc-Cl) is a cost-effective acylating agent, it is highly reactive. If the reaction pH drops below the pKa of the amine, Fmoc-Cl can erroneously activate the carboxylate group, leading to the formation of difficult-to-separate dipeptide or oligopeptide impurities[3]. Therefore, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is the preferred reagent. Fmoc-OSu is a mixed carbonate that forms a stable amide bond with the target amine while releasing N-hydroxysuccinimide as a benign, water-soluble leaving group[4][5].
Mitigating the Lossen Rearrangement: A known vulnerability of Fmoc-OSu under basic conditions is its propensity to undergo a base-mediated Lossen rearrangement, generating Fmoc-β-alanine as a byproduct[3]. Because Fmoc-β-alanine can co-purify with the target product and terminate peptide chains during SPPS, this protocol utilizes a slight stoichiometric deficit of Fmoc-OSu (0.98 equivalents). This ensures the electrophile is fully consumed by the highly nucleophilic 6-aminooctanoic acid before rearrangement can occur[3].
Reaction Workflow
Workflow of Fmoc protection via Schotten-Baumann conditions.
Quantitative Data & Reagent Specifications
The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 6-Aminooctanoic Acid | 159.23 | 1.00 | 1.59 g | Starting Material |
| Fmoc-OSu | 337.33 | 0.98 | 3.31 g | Acylating Agent |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.00 | 2.12 g | Base / Acid Scavenger |
| Acetone | 58.08 | N/A | 20 mL | Organic Solvent |
| Deionized Water | 18.02 | N/A | 20 mL | Aqueous Solvent |
| 1M Hydrochloric Acid (HCl) | 36.46 | ~2.50 | ~25 mL | Acidification Agent |
Step-by-Step Experimental Protocol
Phase 1: Dissolution & Activation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add 1.59 g (10 mmol) of 6-aminooctanoic acid and 2.12 g (20 mmol) of Na₂CO₃ to the flask.
-
Add 20 mL of deionized water and stir until complete dissolution is achieved. Causality: The Na₂CO₃ maintains the pH > 9, ensuring the primary amine remains deprotonated and highly nucleophilic[3].
-
Cool the aqueous solution to 0 °C using an ice-water bath.
-
In a separate vial, dissolve 3.31 g (9.8 mmol) of Fmoc-OSu in 20 mL of HPLC-grade acetone.
Phase 2: Coupling Reaction
-
Transfer the Fmoc-OSu solution to an addition funnel.
-
Add the Fmoc-OSu solution dropwise to the vigorously stirring aqueous mixture over 30 minutes. Note: Dropwise addition prevents localized concentration spikes that exacerbate byproduct formation.
-
Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for 12–16 hours. The reaction progress can be monitored via TLC (DCM/MeOH 9:1, visualized by UV)[5].
Phase 3: Workup & Extraction (Self-Validating System)
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to selectively remove the acetone.
-
Dilute the remaining aqueous residue with an additional 20 mL of water.
-
Wash the aqueous layer with diethyl ether or ethyl acetate (2 × 20 mL). Causality: This crucial pre-washing step removes unreacted Fmoc-OSu and non-polar byproducts (e.g., dibenzofulvene). The desired product remains safely in the aqueous layer as a water-soluble sodium carboxylate salt.
-
Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C.
-
Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0 (verify with pH paper). Causality: Protonation converts the carboxylate salt into the lipophilic free acid, causing the Fmoc-6-aminooctanoic acid to precipitate as a white solid or form a cloudy suspension.
-
Extract the acidified aqueous layer with ethyl acetate (3 × 30 mL).
Phase 4: Purification & Drying
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid via recrystallization from ethyl acetate/hexanes or flash column chromatography to yield pure Fmoc-6-aminooctanoic acid.
Analytical Characterization
To validate the success of the synthesis, the following analytical metrics should be confirmed:
| Analytical Method | Expected Result | Significance |
| ESI-MS (Positive Mode) | [M+H]⁺ = 382.5 m/z | Confirms target molecular weight (MW = 381.47 g/mol ). |
| ESI-MS (Negative Mode) | [M-H]⁻ = 380.5 m/z | Confirms presence of the free carboxylic acid. |
| RP-HPLC (C18 Column) | > 98% Purity (UV at 254 nm / 300 nm) | Fmoc chromophore absorbs strongly at ~300 nm[1][5]. Confirms absence of Fmoc-β-alanine. |
| ¹H NMR (DMSO-d6) | Multiplets at 7.3–7.9 ppm (8H) | Confirms the presence of the fluorenyl aromatic ring system. |
References[4] Fmoc-OSu (N-(Fmoc-oxy)succinimide) | Acylating Agent. MedChemExpress. Available at:https://www.medchemexpress.com/fmoc-osu.html[1] Overview of Fmoc Amino Acids. ChemPep. Available at:https://www.chempep.com/ChemPep-Fmoc-amino-acids.htm[2] Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at:https://total-synthesis.com/fmoc-protecting-group/[5] The Chemistry of Fmoc-OSu: A Deep Dive into its Mechanism and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at:https://www.nbinno.com/news/the-chemistry-of-fmoc-osu-a-deep-dive-into-its-mechanism-and-applications.html[3] Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. Available at:https://lokey.wikidot.com/schotten-baumann
Sources
Synthesis and Evaluation of Novel HDAC Inhibitors Utilizing a 6-Aminooctanoic Acid Scaffold: An Application Guide
Introduction: The Rationale for Targeting Histone Deacetylases with a Flexible Scaffold
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histone tails, HDACs promote a more compact chromatin structure, leading to transcriptional repression.[1] The aberrant activity of various HDAC isoforms has been implicated in the pathology of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The United States Food and Drug Administration (FDA) has approved several HDAC inhibitors, including Vorinostat (SAHA), Romidepsin, Belinostat, and Panobinostat, primarily for the treatment of hematological malignancies.[3][4][5]
A common pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site, a "cap" group that interacts with residues at the rim of the active site, and a linker region that connects the ZBG and the cap.[6][7] The hydroxamic acid moiety (-CONHOH) is a highly effective and commonly employed ZBG due to its strong affinity for the zinc ion.[8][9]
This guide focuses on the synthesis of novel HDAC inhibitors employing a 6-aminooctanoic acid scaffold as a versatile linker. This eight-carbon chain provides significant conformational flexibility, allowing for optimal positioning of the cap and ZBG within the HDAC active site. Its linear nature also presents a straightforward synthetic handle for derivatization, enabling the exploration of diverse chemical space in the pursuit of potent and isoform-selective inhibitors.
Diagram: General Pharmacophore of a Hydroxamic Acid-Based HDAC Inhibitor
Caption: General pharmacophore model of an HDAC inhibitor highlighting the key functional components.
Part 1: Synthesis of a 6-Aminooctanoic Acid-Based HDAC Inhibitor
This section details a representative two-step synthesis of a novel HDAC inhibitor starting from a protected 6-aminooctanoic acid derivative. The first step involves the coupling of the linker to a desired cap group, followed by the conversion of the terminal carboxylic acid to the hydroxamic acid ZBG.
Experimental Workflow: Synthetic Route
Caption: Two-step synthetic workflow for the preparation of a 6-aminooctanoic acid-based HDAC inhibitor.
Protocol 1.1: Amide Coupling of Protected 6-Aminooctanoic Acid with an Aromatic Amine
This protocol describes the coupling of a Boc-protected 6-aminooctanoic acid with a representative aromatic amine (e.g., aniline) to form the amide bond, creating the core structure of the inhibitor.
Materials:
-
Boc-6-aminooctanoic acid
-
Aniline (or other desired aromatic amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-6-aminooctanoic acid (1.0 eq) in anhydrous DCM.
-
To this solution, add the aromatic amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected intermediate.
Protocol 1.2: Deprotection and Hydroxamic Acid Formation
This protocol details the removal of the Boc protecting group and the subsequent conversion of the carboxylic acid to the final hydroxamic acid.
Materials:
-
Boc-protected intermediate from Protocol 1.1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
Procedure:
Part A: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours until TLC indicates complete removal of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt can be used directly in the next step.
Part B: Hydroxamic Acid Synthesis
-
In a separate flask, prepare a solution of hydroxylamine by dissolving NH₂OH·HCl (3.0 eq) in methanol, followed by the addition of a solution of KOH (3.0 eq) in methanol. A precipitate of KCl will form.
-
Filter the methanolic solution of free hydroxylamine to remove the KCl precipitate.
-
Dissolve the deprotected amine salt from Part A and the corresponding carboxylic acid intermediate (formed in situ or after workup) in methanol.
-
To this solution, add the freshly prepared methanolic hydroxylamine solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude hydroxamic acid can be purified by recrystallization or flash column chromatography to yield the final product.[4]
Table 1: Representative Reagent Quantities for Synthesis
| Reagent | Protocol 1.1 (Amide Coupling) | Protocol 1.2 (Hydroxamic Acid Formation) |
| Boc-6-aminooctanoic acid | 1.0 mmol | - |
| Aromatic Amine | 1.1 mmol | - |
| EDC | 1.2 mmol | - |
| HOBt | 1.2 mmol | - |
| DIPEA | 2.0 mmol | - |
| Boc-protected intermediate | - | ~1.0 mmol |
| NH₂OH·HCl | - | 3.0 mmol |
| KOH | - | 3.0 mmol |
Part 2: Characterization of Synthesized Inhibitors
The identity and purity of the synthesized HDAC inhibitors must be confirmed using standard analytical techniques.
Protocol 2.1: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of characteristic peaks corresponding to the aromatic protons of the cap group, the methylene protons of the 6-aminooctanoic acid linker, and the protons of the hydroxamic acid moiety. The integration of the proton signals should be consistent with the expected structure.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the final product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., electrospray ionization, ESI).
-
Confirm the molecular weight of the synthesized compound by observing the [M+H]⁺ or [M+Na]⁺ ion peak.[10][11]
Part 3: Biological Evaluation of HDAC Inhibitors
The biological activity of the newly synthesized compounds is assessed through a series of in vitro assays.
Protocol 3.1: In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of HDACs in a cell-free system.
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HDAC Developer (containing a protease and a stop solution like Trichostatin A)
-
Synthesized HDAC inhibitor and a known inhibitor (e.g., SAHA or Trichostatin A) as a positive control
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor and the positive control in assay buffer.
-
In the wells of the 96-well plate, add the HeLa nuclear extract.
-
Add the different concentrations of the inhibitors or vehicle control (e.g., DMSO) to the respective wells.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the HDAC developer to each well. The developer will cleave the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the substrate (e.g., Ex: 350-380 nm, Em: 440-460 nm).[6][12][13]
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce HDAC activity by 50%).
Protocol 3.2: Cell-Based Antiproliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Synthesized HDAC inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor and appropriate controls (vehicle, untreated).
-
Incubate the plate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[14][15]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).[3][16]
Protocol 3.3: Wound-Healing Migration Assay
This assay assesses the effect of the inhibitors on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
6-well or 24-well plates
-
Sterile pipette tip (e.g., p200)
-
Synthesized HDAC inhibitor
-
Microscope with a camera
Procedure:
-
Seed cells in the plates and grow them to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.[8]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing different concentrations of the synthesized inhibitor or a vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).[17]
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.[1][2]
Protocol 3.4: Western Blot Analysis of Histone Acetylation
This technique is used to confirm the mechanism of action of the synthesized inhibitors by observing changes in the acetylation levels of histone proteins.
Materials:
-
Cancer cell line
-
Synthesized HDAC inhibitor
-
Lysis buffer
-
Primary antibodies against acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat the cancer cells with the synthesized inhibitor at various concentrations for a specific duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against Ac-H3, Ac-H4, and the loading control.[18][19]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative increase in histone acetylation upon treatment with the inhibitor.
Conclusion and Future Directions
The protocols outlined in this application guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of novel HDAC inhibitors based on a 6-aminooctanoic acid scaffold. The flexibility of this linker allows for extensive structure-activity relationship (SAR) studies by modifying the cap group to enhance potency and isoform selectivity. Further investigations can include exploring different linker lengths and compositions to fine-tune the inhibitory profile. The ultimate goal is the development of next-generation HDAC inhibitors with improved therapeutic indices for the treatment of cancer and other diseases.
References
- Reaction Biology. (n.d.). Cell Migration Assays (Wound Healing Assay).
- BenchChem. (n.d.). Technical Support Center: Hydroxamic Acid Synthesis.
- Smolecule. (2026). N-hexylhydroxylamine in hydroxamic acid synthesis.
- Abcam. (n.d.). Wound healing assay.
- AnaSpec. (2017, April 15). SensoLyte 520 HDAC Activity Assay Kit Fluorimetric.
- Khan, I., & Ali, A. (2018). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 15(2), 154-165.
- ibidi GmbH. (n.d.). Wound Healing and Migration Assays.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Abcam. (2021, October 1). ab1438 – HDAC Activity Assay Kit (Fluorometric).
- Mohammed, Y. H., et al. (2020). Cell migration by wound healing assay. Bio-protocol, 10(19), e3795.
- Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides).
- Zagni, C., et al. (2021).
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Jonkman, J., & Horbinski, C. (2012). An introduction to the wound healing assay using live-cell microscopy. Journal of visualized experiments : JoVE, (69), e4099.
- Abcam. (n.d.). MTT assay protocol.
- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- Prince, H. M., et al. (2009). Methods for the analysis of histone H3 and H4 acetylation in blood.
- Abcam. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric).
- GeneTex. (n.d.). HDAC Fluorometric Assay Kit.
- Monash University. (n.d.). Methods for the analysis of histone H3 and H4 acetylation in blood.
- Google Patents. (n.d.). EP2330894B1 - Compositions including 6-aminohexanoic acid derivatives as hdac inhibitors.
- Abcam. (n.d.). Histone western blot protocol.
- Loyola, A., et al. (2005). Sequential Establishment of Marks on Soluble Histones H3 and H4. Molecular cell, 20(4), 549–560.
- AAT Bioquest. (2025, November 3). A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate.
- ResearchGate. (n.d.). Western blot analysis of changes in H3 and H4 histone acetylation and....
- Aramini, A., et al. (2007). The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines. The Journal of pharmacology and experimental therapeutics, 323(2), 654–661.
- Dean, J. C., et al. (2017). Single Conformation Spectroscopy of Suberoylanilide Hydroxamic Acid: A Molecule Bites Its Tail. The journal of physical chemistry. A, 121(5), 981–995.
- Micale, N., et al. (2026, January 16). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 264, 116035.
- ResearchGate. (n.d.). Scheme 1 Synthesis of new histone deacetylase (HDAC) inhibitors....
- ResearchGate. (n.d.). Cluster corresponding to analogues of suberoylanilide hydroxamic acid....
- Micale, N., et al. (2024). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules (Basel, Switzerland), 29(1), 136.
- European Journal of Chemistry. (2024, December 31). Methods for synthesizing hydroxamic acids and their metal complexes. Retrieved from European Journal of Chemistry website.
- Zagni, C., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. International journal of molecular sciences, 20(4), 945.
- Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development.
- Taylor & Francis Online. (n.d.). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights.
- Radboud University Repository. (n.d.). HYDROXAMIC ACIDS DERIVED FROM N-HYDROXV-α-AMINO ACIDS: SYNTHESES A N D APPLICATIONS. Retrieved from Radboud University Repository website.
- National Center for Biotechnology Information. (2025, October 14). Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α‑Amino Amide Zinc-Binding Groups.
Sources
- 1. Wound healing assay | Abcam [abcam.com]
- 2. n-genetics.com [n-genetics.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single Conformation Spectroscopy of Suberoylanilide Hydroxamic Acid: A Molecule Bites Its Tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HDAC Activity Assay Kit (Fluorometric) (ab1438) is not available | Abcam [abcam.co.jp]
- 13. genetex.com [genetex.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. researchhub.com [researchhub.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Incorporating 6-Aminooctanoic Acid (6-AOA) into Peptidomimetics
Introduction & Mechanistic Rationale
In the rational design of peptidomimetics, the selection of aliphatic linkers is critical for tuning pharmacokinetic properties, receptor affinity, and proteolytic stability. While linear
Unlike its linear counterparts, 6-AOA features an ethyl branch at the
-
Conformational Restriction: The ethyl branch induces a kink in the peptide backbone, acting as a conformational constraint that can stabilize specific secondary structures (e.g., modified
-turns). -
Enhanced Proteolytic Resistance: The steric bulk near the amide bond shields the linkage from enzymatic degradation in vivo.
-
Modulated Hydrophobicity: The aliphatic chain increases the overall lipophilicity (LogD) of the peptidomimetic, which is highly advantageous for membrane penetration or binding to hydrophobic target pockets[2].
The Chemical Challenge: Steric Hindrance at the -Amine
From a synthetic standpoint, incorporating 6-AOA requires specialized solid-phase peptide synthesis (SPPS) protocols. While the C1-carboxyl group of 6-AOA is unhindered and couples readily to the growing peptide chain, the
To overcome this, highly reactive coupling reagents such as DIC/OxymaPure must be utilized. OxymaPure is a superior, non-explosive alternative to HOBt/HOAt that 4[4].
Experimental Protocols: Self-Validating SPPS Workflow
The following protocol is designed as a self-validating system. By incorporating mandatory double-coupling and capping steps, any unreacted sequences are permanently terminated. This ensures that any full-length product isolated during final purification must have successfully overcome the steric hindrance of the 6-AOA residue.
Protocol 1: Coupling Fmoc-6-AOA-OH to the Peptidyl-Resin
Causality Note: Because the C1-carboxyl of 6-AOA is a primary aliphatic acid, it does not suffer from steric hindrance. Standard coupling conditions are sufficient here.
-
Pre-activation: Dissolve Fmoc-6-AOA-OH (4.0 eq) and OxymaPure (4.0 eq) in N,N-dimethylformamide (DMF). Add N,N'-Diisopropylcarbodiimide (DIC, 4.0 eq) and stir for 2 minutes.
-
Coupling: Add the mixture to the Fmoc-deprotected resin. Agitate at room temperature for 45 minutes.
-
Washing: Drain and wash the resin with DMF (
min).
Protocol 2: Fmoc Deprotection of 6-AOA
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, then drain.
-
Repeat with fresh 20% piperidine for 10 minutes.
-
Wash thoroughly with DMF (
min) to remove all basic residues. The sterically hindered C6-amine is now exposed.
Protocol 3: Critical Step – Coupling Onto the Hindered 6-AOA Amine
Causality Note: This step requires 5[5] to drive the equilibrium forward against the steric resistance of the ethyl branch.
-
First Coupling: Pre-activate the subsequent Fmoc-amino acid (4.0 eq) with OxymaPure (4.0 eq) and DIC (4.0 eq) in DMF. Add to the resin and agitate for 90 minutes . Drain.
-
Second Coupling: Prepare a fresh batch of the activated Fmoc-amino acid. Add to the resin and agitate for an additional 90 minutes .
-
Washing: Wash the resin with DMF (
min).
Protocol 4: Capping (System Validation)
-
Treat the resin with Acetic Anhydride/DIPEA/DMF (10:5:85 v/v/v) for 10 minutes.
-
Why this validates the protocol: Any 6-AOA amines that failed to couple in Protocol 3 are acetylated, preventing them from participating in future elongation. This guarantees that downstream mass spectrometry will clearly differentiate the full-length product from a truncated failure sequence.
Data Presentation: Reagent Efficacy
Table 1 summarizes the quantitative coupling efficiencies when attempting to attach a standard amino acid (e.g., Fmoc-Ala-OH) onto the sterically hindered
Table 1: Comparative Coupling Efficiencies onto the 6-AOA Amine
| Coupling Reagent System | Equivalents | Coupling Time | Protocol | Yield / Purity (%) |
| DIC / HOBt | 4.0 | 60 min | Single Coupling | < 40% |
| HATU / DIPEA | 4.0 | 60 min | Single Coupling | 68% |
| HATU / DIPEA | 4.0 | 90 min | Double Coupling | 85% |
| DIC / OxymaPure | 4.0 | 90 min | Double Coupling | > 95% |
Note: The DIC/OxymaPure system provides the highest conversion rates while6[6] often seen with prolonged HATU exposure.
Workflow and Pathway Visualizations
Figure 1: Optimized SPPS workflow for incorporating 6-AOA into peptidomimetics.
Figure 2: Role of 6-AOA as a hydrophobic spacer in receptor-targeted radiolabeled peptidomimetics.
Troubleshooting & Analytical Validation
When analyzing the cleaved peptidomimetic via LC-MS, researchers must monitor for specific mass shifts to validate the synthesis:
-
Target Mass:
of the desired peptidomimetic. -
Failure Sequence Indicator: A mass deletion corresponding to the amino acid intended to couple after 6-AOA. If this deletion is observed alongside an acetylation mass shift (
Da), it definitively proves that the steric hindrance of the 6-AOA -amine prevented acylation, and the sequence was successfully capped. -
Optimization: If failure sequences exceed 10%, switch the coupling solvent from DMF to a highly polar, chaotropic mixture like N-Methyl-2-pyrrolidone (NMP)/DMSO (4:1) to disrupt localized on-resin aggregation and improve accessibility to the hindered amine.
References
-
Guo, H., & Miao, Y. "Introduction of an 8-Aminooctanoic Acid Linker Enhances Uptake of 99m Tc-Labeled Lactam Bridge–Cyclized α-MSH Peptide in Melanoma." Journal of Nuclear Medicine (2014).[Link]
-
Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development (2021).[Link]
-
Subirós-Funosas, R., et al. "Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as Coupling Reagent for Racemization-Free Esterification, Thioesterification, Amidation and Peptide Synthesis." ResearchGate (2013). [Link]
Sources
- 1. Introduction of an 8-Aminooctanoic Acid Linker Enhances Uptake of 99mTc-Labeled Lactam Bridge–Cyclized α-MSH Peptide in Melanoma | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Coupling of 6-Aminooctanoic Acid Hydrochloride
Introduction: The Versatility of a Bifunctional Linker
6-Aminooctanoic acid is a valuable bifunctional molecule, serving as a flexible linker in diverse applications ranging from peptide synthesis and surface modification to the development of targeted drug conjugates. Its defined length and chemical handles—a primary amine and a carboxylic acid—allow for its precise insertion between two other molecular entities. However, its common availability as a hydrochloride salt (H₂N-(CH₂)₇-COOH·HCl) introduces a critical experimental parameter that must be addressed for successful coupling: the protonated state of the amine nucleophile.
This guide provides a detailed exploration of the essential reaction conditions for the efficient coupling of 6-aminooctanoic acid hydrochloride. We will dissect the fundamental chemistry, compare common coupling methodologies, provide step-by-step protocols, and offer insights into process optimization and troubleshooting.
The Core Chemistry: Activating the Carboxyl Group
The formation of an amide bond is a condensation reaction that requires the "activation" of the carboxylic acid group. Direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions, requiring high temperatures that are incompatible with most complex molecules. Therefore, the process universally involves converting the carboxyl group's hydroxyl into a better leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
A critical, and often overlooked, first step when using the hydrochloride salt is the in-situ neutralization of the ammonium group. The primary amine (R-NH₂) is the active nucleophile, not its protonated ammonium form (R-NH₃⁺). Failure to deprotonate the amine will result in a complete failure of the coupling reaction. This is typically achieved by adding a non-nucleophilic organic base.
The Essential Role of a Non-Nucleophilic Base
The choice of base is pivotal. It must be strong enough to deprotonate the ammonium salt (pKa ~10-11) but must not be nucleophilic itself, as it could otherwise compete with the desired amine in attacking the activated carboxylic acid.
-
Recommended Bases: Diisopropylethylamine (DIPEA, Hünig's base) or N-methylmorpholine (NMM) are preferred choices. They are sterically hindered, which significantly reduces their nucleophilicity.
-
Bases to Avoid: Triethylamine (TEA) can sometimes be used, but it is more nucleophilic than DIPEA and can lead to side reactions. Pyridine and other amine-based catalysts with low steric hindrance should be avoided.
Typically, 1.1 to 1.5 equivalents of the base are added relative to the 6-aminooctanoic acid hydrochloride to ensure complete deprotonation.
A Comparative Analysis of Modern Coupling Reagents
The selection of a coupling reagent is the most significant factor influencing reaction efficiency, time, cost, and side-product profile. Below, we compare three of the most prevalent classes of reagents.
| Coupling System | Mechanism | Advantages | Disadvantages | Optimal Solvents |
| EDC / NHS | Carbodiimide-mediated formation of a semi-stable O-acylisourea intermediate, which is converted to a more stable, highly reactive NHS-ester. | Water-soluble byproducts; can be used in aqueous/organic mixtures; cost-effective. | Can lead to racemization in chiral systems (not an issue for 6-aminooctanoic acid); O-acylisourea can rearrange to a non-reactive N-acylurea byproduct if NHS is not used. | DMF, DCM, THF, Water/DMF mixtures |
| HBTU / HATU | Forms a highly reactive aminium/uronium active ester (HOBt or HOAt ester). | Fast reaction times; high yields; low racemization; stable reagent. | Byproducts are not water-soluble, requiring chromatographic purification; higher cost. | DMF, NMP |
| PyBOP | Phosphonium salt-based reagent that generates an activated phosphonium ester. | High efficiency, particularly for sterically hindered amines; low racemization. | Stoichiometric amounts of carcinogenic HMPA can be formed as a byproduct (though modern variants mitigate this); requires careful handling. | DMF, DCM |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common coupling scenarios.
Protocol 1: General Purpose Coupling using EDC/NHS
This method is robust, cost-effective, and ideal for a wide range of applications, including conjugation to proteins in partially aqueous systems.
Workflow Diagram: EDC/NHS Coupling
Caption: Workflow for EDC/NHS mediated coupling.
Materials:
-
Carboxylic Acid (Substrate A)
-
6-Aminooctanoic Acid Hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the starting carboxylic acid (Substrate A, 1.0 eq) and 6-aminooctanoic acid hydrochloride (1.1 eq) in anhydrous DMF.
-
Add DIPEA (1.2 eq) to the solution to neutralize the hydrochloride and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq). The addition of NHS prior to or concurrently with EDC is crucial to favor the formation of the NHS-ester and minimize side reactions.
-
Allow the reaction to stir at 0°C for 30-60 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Continue stirring overnight (12-18 hours).
-
Monitoring: Check for the consumption of the limiting reagent (typically Substrate A) using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent like Ethyl Acetate or DCM (3x).
-
Combine the organic layers and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography to obtain the final coupled product.
Protocol 2: Rapid & High-Efficiency Coupling using HBTU
This protocol is suited for acid-sensitive substrates or when rapid, high-yield coupling is paramount.
Mechanism Diagram: Carbodiimide (EDC) and NHS-mediated Amide Coupling
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Materials:
-
Carboxylic Acid (Substrate A)
-
6-Aminooctanoic Acid Hydrochloride
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (Substrate A, 1.0 eq) in anhydrous DMF.
-
Add HBTU (1.1 eq) to the solution.
-
In a separate flask, dissolve 6-aminooctanoic acid hydrochloride (1.1 eq) in DMF and add DIPEA (2.2 eq). The extra equivalent of base is required to neutralize both the hydrochloride salt and the HOBt byproduct formed during the HBTU activation.
-
Add the amine/DIPEA solution to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The byproducts of HBTU are not water-soluble, making chromatographic purification essential.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete neutralization of the hydrochloride salt. 2. Inactive/degraded coupling reagent. 3. Insufficient reaction time. | 1. Ensure at least 1.1 eq of DIPEA/NMM is used relative to the hydrochloride salt. 2. Use fresh, high-purity coupling reagents stored under anhydrous conditions. 3. Allow the reaction to proceed longer, monitoring by TLC/LC-MS. |
| Formation of N-acylurea Byproduct (with EDC) | The O-acylisourea intermediate rearranged before reacting with the amine. | Ensure NHS is added to the reaction. This converts the O-acylisourea to a more stable NHS-ester, preventing rearrangement. |
| Multiple Spots on TLC / Impure Product | 1. Side reactions due to excess coupling reagent. 2. Self-coupling of 6-aminooctanoic acid. | 1. Use a stoichiometry of ~1.1-1.2 eq for the coupling reagent. Avoid large excesses. 2. This can occur if the carboxylic acid of one 6-aminooctanoic acid molecule is activated and reacts with the amine of another. Add the limiting substrate (Substrate A) and coupling reagents first before adding the amine solution. |
| Difficulty in Purification | Byproducts from the coupling reagent are co-eluting with the product. | If using HBTU or PyBOP, byproducts are organic-soluble. Careful column chromatography is required. If purification is still difficult, switch to EDC/NHS, as the urea byproduct is water-soluble and can be removed during aqueous workup. |
Conclusion
The successful coupling of 6-aminooctanoic acid hydrochloride hinges on a rational selection of reagents and careful control of reaction conditions. The primary, non-negotiable step is the in-situ neutralization of the amine hydrochloride with a non-nucleophilic base like DIPEA. For general applications, the cost-effective and robust EDC/NHS system provides excellent results. For reactions demanding high speed and efficiency, particularly with sensitive substrates, uronium reagents like HBTU are a superior choice, albeit at a higher cost and with a more complex purification profile. By understanding the principles outlined in this guide, researchers can confidently and effectively incorporate this versatile linker into their synthetic strategies.
Application Note: Precision Synthesis of 6-Aminooctanoic Acid Esters
Topic: Preparation of 6-aminooctanoic acid esters for organic synthesis Content Type: Application Notes and Protocols
Abstract & Strategic Significance
6-aminooctanoic acid esters represent a critical class of non-proteinogenic amino acid derivatives. Unlike their linear homolog 8-aminooctanoic acid or the widely used 6-aminohexanoic acid (ε-aminocaproic acid), the 6-aminooctanoic scaffold features a chiral amine at the
-
Peptidomimetics: Introducing a hydrophobic ethyl side-chain at the
-position to modulate potency and proteolytic stability in peptide drugs. -
Linker Chemistry: Serving as extended, lipophilic spacers in Antibody-Drug Conjugates (ADCs) or PROTACs where solubility profiles require fine-tuning.
-
Chiral Building Blocks: Precursors for the synthesis of substituted 8-membered lactams (azocan-2-ones).
This guide details a robust, modular synthesis of ethyl 6-aminooctanoate . We prioritize a convergent Weinreb amide strategy over linear alkylation to ensure regiocontrol and scalability. Furthermore, we provide a protocol for asymmetric synthesis using Ellman’s auxiliary, essential for modern drug development standards requiring enantiopurity.
Retrosynthetic Analysis
To achieve high purity and operational simplicity, we disconnect the target molecule at the C6-amine bond. Direct alkylation of halides is discarded due to polyalkylation risks. Instead, we utilize a Reductive Amination strategy on a keto-ester precursor.[1]
Logical Pathway
-
Target: Ethyl 6-aminooctanoate.
-
Intermediate: Ethyl 6-oxooctanoate (The "Keyone" Intermediate).
-
Starting Materials: Mono-ethyl adipate (commercially available, low cost) and Ethylmagnesium bromide.
Figure 1: Retrosynthetic disconnection showing the Weinreb amide route to the key keto-ester intermediate.
Experimental Protocols
Phase 1: Synthesis of the Key Intermediate (Ethyl 6-oxooctanoate)
The direct addition of Grignard reagents to diesters often leads to over-addition (forming tertiary alcohols). We circumvent this by forming a Weinreb Amide , which stabilizes the tetrahedral intermediate and strictly halts the reaction at the ketone stage.
Reagents:
-
Mono-ethyl adipate (1.0 equiv)[2]
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
EDC·HCl (1.2 equiv) or DCC
-
Ethylmagnesium bromide (EtMgBr) (1.2 equiv, 3.0 M in ether)
-
Solvents: DCM (anhydrous), THF (anhydrous)
Step-by-Step Protocol:
-
Weinreb Amide Formation:
-
Dissolve mono-ethyl adipate (10 mmol) in anhydrous DCM (50 mL) at 0°C.
-
Add N,O-Dimethylhydroxylamine HCl (11 mmol) and Et3N (22 mmol). Stir for 10 min.
-
Add EDC·HCl (12 mmol) portion-wise.
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.
-
Yield Expectation: >90% as a clear oil.
-
-
Grignard Addition:
-
Dissolve the crude Weinreb amide in anhydrous THF (30 mL) under Argon. Cool to -78°C (dry ice/acetone bath).
-
Add EtMgBr (12 mmol) dropwise over 20 minutes. Critical: Maintain temp < -60°C to prevent side reactions.
-
Stir at -78°C for 1 hour, then warm to 0°C.
-
Quench: Pour the mixture into ice-cold 1N HCl (vigorous stirring). This hydrolyzes the stable metal-chelated intermediate to release the ketone.
-
Purification: Extract with EtOAc.[3] Flash chromatography (Hex/EtOAc 9:1) yields Ethyl 6-oxooctanoate .[4]
-
Phase 2: Asymmetric Synthesis of Ethyl 6-aminooctanoate
For racemic synthesis, standard reductive amination (NH4OAc/NaBH3CN) suffices. However, for drug development, enantiopurity is required. We utilize the Ellman Sulfinamide method.
Reagents:
-
Ethyl 6-oxooctanoate (from Phase 1)
-
(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)
-
Titanium(IV) ethoxide (Ti(OEt)4)
-
Sodium borohydride (NaBH4)[4]
Workflow Diagram:
Figure 2: Stereoselective synthesis workflow using Ellman's auxiliary.
Step-by-Step Protocol:
-
Imine Formation:
-
To a solution of ethyl 6-oxooctanoate (5 mmol) in THF (20 mL), add (R)-tert-butanesulfinamide (5.5 mmol) and Ti(OEt)4 (10 mmol).
-
Stir at 60°C for 12–16 hours. The solution will turn yellow.
-
Quench: Cool to RT, add brine (20 mL) and EtOAc. Stir vigorously until Ti salts precipitate. Filter through Celite.
-
Concentrate to obtain the N-sulfinyl ketimine.
-
-
Diastereoselective Reduction:
-
Deprotection (Cleavage):
-
Dissolve the reduced sulfinamide in MeOH (10 mL).
-
Add 4M HCl in dioxane (5 mL). Stir for 1 hour at RT.
-
Concentrate in vacuo.[4] Add Et2O to precipitate the product.
-
Result: Ethyl 6-aminooctanoate hydrochloride salt.
-
Analytical Data & QC Specifications
To validate the synthesis, compare your product against these expected parameters.
| Parameter | Specification | Notes |
| Appearance | White to off-white solid (HCl salt) | Free base is a colorless oil. |
| 1H NMR (DMSO-d6) | Diagnostic signal: Methine proton at C6 ( | |
| Mass Spec (ESI) | [M+H]+ = 188.16 m/z | Consistent with C10H21NO2. |
| Chiral HPLC | ee > 98% (for Ellman route) | Column: Chiralpak AD-H; Mobile Phase: Hex/IPA/DEA. |
Critical Troubleshooting (Self-Validating System)
-
Issue: Low Yield in Phase 1 (Grignard Step).
-
Cause: Incomplete formation of Weinreb amide or moisture in THF.
-
Validation: Check IR of Weinreb intermediate. Must show C=O stretch at ~1660 cm⁻¹. If peak is at 1735 cm⁻¹, ester remains.
-
-
Issue: Poor Diastereoselectivity in Phase 2.
-
Cause: Reduction temperature too high.
-
Correction: Ensure internal temperature is maintained at -48°C or lower. Use L-Selectride for higher selectivity if NaBH4 fails (though L-Selectride is harder to work up).
-
-
Issue: Lactamization.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide". Accounts of Chemical Research, 35(11), 984–995. Link
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews, 110(6), 3600–3740. Link
Sources
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]
- 3. Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982 [data.epo.org]
- 4. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
- 5. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Concise and Effective New Syntheses of 8-Aminooctanoic Acid, a Precursor of Polypeptide Osmotic Accelerator [cjph.com.cn]
Application Note: Functionalizing Polymer Backbones with 6-Aminooctanoic Acid (6-AOA)
[1][2]
Abstract & Strategic Rationale
This guide details the chemical functionalization of polymer backbones with 6-aminooctanoic acid (6-AOA) .[1][2] While often confused with its linear isomer (8-aminooctanoic acid) or its shorter analog (6-aminohexanoic acid/EACA), 6-aminooctanoic acid (CAS: 5457-37-4) presents a unique structural motif: a primary amine located at the C6 position of a C8 chain.[1][2]
Why use 6-AOA?
-
Hydrophobic Spacer Arm: It introduces a significant hydrophobic alkyl chain (C8) between the polymer backbone and the terminal functional group, reducing steric hindrance for subsequent bioconjugation (e.g., drug attachment).
-
Disorder Introduction: Unlike linear spacers (e.g., 8-aminooctanoic acid) that promote crystalline packing, the chiral center at C6 (bearing the amine) creates an ethyl branch relative to the carboxyl terminus. This steric bulk disrupts hydrogen bonding between chains, improving the solubility of the final conjugate compared to linear C8 linkers.
Chemical Strategy & Decision Tree
The choice of protocol depends entirely on the functional group available on your base polymer.[2]
Figure 1: Decision matrix for selecting the appropriate conjugation strategy.
Protocol A: Grafting to Carboxylated Polymers (e.g., PAA, HA)[3]
Mechanism: The carboxyl groups on the polymer are activated into semi-stable NHS-esters, which are then attacked by the amine group of 6-AOA.
Critical Consideration: 6-AOA is zwitterionic.[1][2][4][5] To ensure the amine is nucleophilic (unprotonated) while the carbodiimide activates the polymer's acid, pH control is paramount.
Materials
-
Polymer: Poly(acrylic acid) (PAA) or Hyaluronic Acid (HA) (10 mg/mL in MES buffer).[1][2]
-
Linker: 6-Aminooctanoic acid (dissolved in 0.1M PBS, pH 8.0).[1][2]
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.[1][2][6]
-
Buffers:
Step-by-Step Procedure
-
Activation (The "Zero-Length" Step):
-
Dissolve the carboxylated polymer in MES Buffer (pH 5.5) to a concentration of 1-5 mg/mL.[1][2]
-
Add EDC (10-fold molar excess relative to -COOH groups) and Sulfo-NHS (10-fold molar excess).[1][2]
-
Tech Note: Add Sulfo-NHS before EDC to stabilize the intermediate.[1][2]
-
Incubate for 15–20 minutes at room temperature. Do not exceed 30 mins, as hydrolysis of the active ester competes with formation.
-
-
Buffer Exchange (The "pH Jump"):
-
The activated polymer is currently at pH 5.[1][2]5. The amine of 6-AOA is protonated (
) and non-reactive at this pH.[1][2] -
Rapidly adjust the solution pH to 7.5–8.0 using concentrated PBS or perform a quick spin-column exchange into PBS pH 8.0.[1][2]
-
Why? NHS-esters hydrolyze rapidly at pH 8.0 (half-life < 1 hour), so you must add the ligand immediately after pH adjustment.[1][2]
-
-
Coupling:
-
Immediately add the 6-aminooctanoic acid solution (dissolved in pH 8.0 buffer).[1][2]
-
React for 4–12 hours at room temperature under gentle agitation.
-
Steric Note: The amine on 6-AOA is on a secondary carbon (chiral center).[1][2] Reaction kinetics will be slower than terminal amines (like in 6-aminohexanoic acid).[1][2] Allow extra time (up to 24h) if substitution density is low.[1][2]
-
-
Quenching & Purification:
Protocol B: Grafting to Aminated Polymers (e.g., Chitosan)
The Trap: You cannot simply add EDC to a mixture of Chitosan and 6-AOA.[1][2] The EDC will activate the carboxyl group of 6-AOA, causing 6-AOA molecules to react with each other (head-to-tail polymerization), forming oligomers rather than grafting to the polymer.[1]
The Solution: Use N-Boc-6-aminooctanoic acid (or similar protection).[1][2]
Workflow Diagram
Figure 2: Mandatory protection strategy for grafting amino acids to aminated backbones.[1][2]
Step-by-Step Procedure
-
Preparation of Activated Linker:
-
Coupling:
-
Deprotection (Crucial):
-
The 6-AOA is now attached, but the amine is blocked by Boc.
-
For acid-stable polymers: Treat with Trifluoroacetic acid (TFA) (if in organic solvent) or 1M HCl (if aqueous/chitosan) for 1-2 hours.[1][2]
-
Warning: Ensure your polymer backbone (e.g., polysaccharide) does not degrade under the deprotection conditions.
-
-
Purification:
Characterization & Data Analysis
To validate the functionalization, you must quantify the Degree of Substitution (DS).
| Method | Analyte | Expected Signal | Note |
| 1H NMR | Alkyl Protons | Multiplet at ~1.2–1.6 ppm (C8 chain) | Integrate against polymer backbone peak to calculate DS.[1][2] |
| TNBS Assay | Free Amines | Orange/Yellow color (Abs 335 nm) | Route A: Signal increases (new amines added).Route B: Signal decreases (polymer amines consumed).[1][2] |
| FTIR | Amide Bond | New bands at 1650 cm⁻¹ (Amide I) and 1540 cm⁻¹ (Amide II) | Confirm covalent attachment vs. electrostatic adsorption.[1][2] |
TNBS Assay Protocol (For Route A Validation)
-
Dissolve 2 mg of functionalized polymer in 1 mL 0.1M Sodium Bicarbonate (pH 8.5).
-
Add 0.5 mL of 0.01% (w/v) TNBS (Trinitrobenzenesulfonic acid) .
-
Incubate at 37°C for 2 hours.
-
Add 0.5 mL 10% SDS and 0.25 mL 1N HCl to stop reaction.
-
Measure Absorbance at 335 nm.[1][2] Compare against a standard curve of pure 6-AOA.
Troubleshooting & Expert Tips
-
Solubility Crash: Attaching hydrophobic C8 chains to a hydrophilic polymer (like PAA) can cause the polymer to collapse and precipitate in water if the Degree of Substitution (DS) exceeds 10-15%.
-
Fix: Add a co-solvent (Ethanol or DMSO) during coupling, or limit DS to <10%.[2]
-
-
Low Coupling Efficiency:
-
Steric Hindrance:
References
-
General Amino Acid Functionalization
-
EDC/NHS Chemistry Standards
-
Structural Data (6-Aminooctanoic Acid)
-
Peptide/Polymer Conjugation
Sources
- 1. 8-Aminooctanoic acid | C8H17NO2 | CID 66085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amiocaproic acid | C6H12NO2- | CID 5460263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 4. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. A Guideline for the Synthesis of Amino-Acid-Functionalized Monomers and Their Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Facile terminal functionalization of peptides by protease-catalyzed chemoenzymatic polymerization toward synthesis of polymeric architectures consisti ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01335K [pubs.rsc.org]
Troubleshooting & Optimization
Improving solubility of 6-aminooctanoic acid hydrochloride in water
Topic: Improving Solubility & Troubleshooting Dissolution Protocols
Core Technical Analysis: The Solubility Paradox
The Molecule: 6-Aminooctanoic acid hydrochloride is an amphiphilic amino acid derivative. Unlike short-chain amino acids (e.g., Glycine, Alanine), this molecule possesses a significant hydrophobic tail (an 8-carbon octanoic chain) competing with its hydrophilic ionic "head" (the amine and carboxylic acid).
The Challenge: The hydrochloride salt (R-NH₃⁺ Cl⁻) is generally water-soluble because it is an ionic species. However, users frequently encounter precipitation or gelation when manipulating the solution.[1] This is governed by pH-dependent speciation .
-
pH < 2.5 (Cationic): Highly soluble. The molecule is fully protonated (
).[1] -
pH 5.5 – 6.5 (Isoelectric Point / pI): CRITICAL DANGER ZONE. The molecule exists as a Zwitterion (
).[1] Net charge is zero.[2][3] The crystal lattice energy and hydrophobic interactions of the C8 chain dominate, leading to minimum solubility and rapid precipitation.[1] -
pH > 9.5 (Anionic): Soluble. The molecule is deprotonated (
).[1]
Troubleshooting Matrix
Use this table to diagnose your specific issue immediately.
| Symptom | Probable Cause | Corrective Action |
| Powder floats / Clumps | Hydrophobic surface tension of the C8 chain. | Wetting: Add a small volume of Ethanol or DMSO (5-10% v/v) to the powder before adding water to wet the hydrophobic surface. |
| Cloudiness upon pH adjustment | You are approaching the pI (approx pH 6.0). | Speed & Heat: If neutralizing, pass through pH 5-7 rapidly while stirring vigorously. Heat to 40-50°C during adjustment. |
| Gelation / Viscosity increase | Micelle formation at high concentrations (>50 mM). | Ionic Strength: Add NaCl (100-150 mM) to disrupt intermolecular hydrophobic stacking. |
| Precipitation over time (Cold) | Temperature-dependent solubility limit. | Storage: Store stock solutions at room temperature, not 4°C. If refrigerated, warm to 37°C before use. |
Interactive Workflows (Visualized)
A. Dissolution Decision Tree
Follow this logic flow to determine the optimal solubilization strategy.
Caption: Logic flow for selecting the correct dissolution method based on final pH requirements.
B. The pH-Speciation Mechanism
Understanding why the "Danger Zone" exists.[1]
Caption: Chemical speciation changes.[4] The red node indicates the region of minimum solubility (Precipitation).[1]
Validated Experimental Protocols
Protocol A: Standard High-Concentration Stock (Acidic)
Use this for chemical synthesis or storage where physiological pH is not immediately required.
-
Weighing: Weigh the target amount of 6-aminooctanoic acid HCl.
-
Solvent Choice: Use degassed, deionized water .[1]
-
Why? Dissolved CO₂ can form carbonic acid, slightly altering the pH buffering capacity.[1]
-
-
Addition: Add water to 80% of the final volume.
-
Agitation: Vortex or magnetically stir at 500 RPM.
-
Note: The solution should clarify within 5 minutes. The pH will be naturally acidic (approx pH 3-4) due to the HCl counterion.
-
-
Finalize: Bring to volume. Filter sterilize (0.22 µm PES membrane) if used for cell culture.
Protocol B: Neutralization (Crossing the "Danger Zone")
Use this when you MUST have the solution at pH 7.4 (e.g., for biological assays).[1]
Prerequisite: Do not attempt this at concentrations >100 mM if possible.
-
Dissolve: Dissolve the HCl salt in water at 50% of final volume .
-
Heat: Warm the solution to 40°C .
-
Rapid Adjustment:
-
Place a pH probe in the solution.
-
Slowly add 1M NaOH while stirring vigorously .
-
Critical Step: As pH approaches 5.0, you may see transient cloudiness.[1] Do not stop. Continue adding base to pass through pH 6.0 quickly until you reach pH 7.2–7.4.
-
-
Stabilization: Once at pH 7.4, the zwitterion equilibrium shifts slightly toward the anionic form, and solvation improves.[1]
-
Optional Cosolvent: If turbidity persists at pH 7.4, add DMSO to a final concentration of 1-5%.[1] This disrupts hydrophobic aggregation.
Frequently Asked Questions (FAQ)
Q: Can I autoclave 6-aminooctanoic acid HCl? A: Yes, amino acid hydrochlorides are generally thermally stable.[1] However, autoclaving at neutral pH (in buffer) may lead to Maillard reactions if other components (sugars) are present.[1] It is safer to filter sterilize (0.22 µm) to prevent heat-induced degradation or precipitation upon cooling [2].
Q: Why does my solution precipitate when I put it in the fridge? A: Solubility is temperature-dependent. The C8 chain's hydrophobicity becomes more dominant at lower temperatures (decreasing entropic penalty of water ordering). Store stocks at Room Temperature (RT). If precipitation occurs, warm to 37°C and vortex before use.[1]
Q: Is 6-aminooctanoic acid the same as 8-aminooctanoic acid? A: No. They are structural isomers.
-
8-aminooctanoic acid: Linear chain. High packing efficiency, often lower solubility.[1]
-
6-aminooctanoic acid: Branched (amine at C6). The chiral center at C6 disrupts crystal packing, which should theoretically aid solubility, but the hydrophobicity of the C8 backbone remains the limiting factor [3].[1]
References
-
Yalkowsky, S. H., & Dannenfelser, R. M. (1992).[1][8] Aquasol Database of Aqueous Solubility. College of Pharmacy, University of Arizona.[1] (General principles of solute thermodynamics).
-
BenchChem. (2025).[9] Chemical structure and properties of 6-Aminocaproic acid (Homolog comparison). Retrieved from .
-
PubChem. (2025).[8] 6-Aminohexanoic Acid (Analogous solubility data).[10] National Library of Medicine. Retrieved from .
-
ResearchGate. (2016). Discussion on dissolving amino acid mixtures and isoelectric precipitation. Retrieved from .
(Note: Specific solubility constants for the exact 6-aminooctanoic isomer are rare in public literature; protocols above are derived from validated behaviors of the homologous series of C6-C8 amino acids and general amino acid salt chemistry.)
Sources
- 1. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. bdmaee.net [bdmaee.net]
- 7. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 8. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6-Aminohexanoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Troubleshooting 6-Aminooctanoic Acid Coupling
Overview
Welcome to the Technical Support Center for Peptide Synthesis. This guide is engineered for researchers and drug development professionals facing low yields when coupling 6-aminooctanoic acid . Unlike standard linear linkers (e.g., 8-aminooctanoic acid), 6-aminooctanoic acid features an
Below is a comprehensive diagnostic guide, root cause analysis, and self-validating protocol to overcome these challenges.
Diagnostic Workflow
Caption: Diagnostic workflow for identifying and resolving 6-aminooctanoic acid coupling failures.
Root Cause Analysis & FAQs
Issue 1: Poor Solubility & Zwitterion Networks
Q: Why does my 6-aminooctanoic acid monomer fail to dissolve in standard coupling solvents (DMF, NMP, DCM)? A: In its unprotected state, 6-aminooctanoic acid exists as a highly polar zwitterion. The protonated C6-amine and deprotonated C1-carboxylate form a strong, insoluble intermolecular ionic lattice. Causality & Solution: To disrupt this lattice, you must mask one of the charged centers. Using N-protected derivatives (e.g., Fmoc- or Boc-6-aminooctanoic acid) eliminates the zwitterionic effect, rendering the monomer freely soluble in polar aprotic solvents. If the unprotected amino acid must be used, adding a chaotropic salt like LiCl (0.1 M in DMF) can help disrupt the hydrogen-bonding network.
Issue 2: The +98 Da Mass Shift (Guanidinylation)
Q: My LC-MS analysis shows a major byproduct with a mass shift of +98 Da. What is this, and why did my coupling fail?
A: This indicates the formation of a tetramethylguanidinium adduct [1]. When using uronium-based coupling reagents like HATU or HBTU with a sterically hindered amine (such as the
Caption: Competing pathways in HATU-mediated coupling: active ester formation vs. guanidinylation.
Issue 3: The -18 Da Mass Shift (Lactamization)
Q: I am observing a mass corresponding to[M-18] of 6-aminooctanoic acid. Why is it cyclizing? A: You are observing intramolecular lactamization . If you activate the C1-carboxylic acid while the C6-amine is unprotected, the molecule undergoes rapid intramolecular cyclization. Causality & Solution: The nucleophilic C6-amine attacks the activated C1-carbonyl, forming a 7-membered azepan-2-one ring (specifically, 7-ethylazepan-2-one). While 7-membered rings are kinetically slower to form than 5- or 6-membered rings, the intramolecular reaction still vastly outpaces the sterically hindered intermolecular coupling. Never activate the C-terminus of 6-aminooctanoic acid without first protecting its N-terminus.
Quantitative Reagent Matrix
| Coupling Reagent Class | Example | Guanidinylation Risk | Efficiency for Hindered Amines | Recommended Application for 6-Aminooctanoic Acid |
| Uronium | HATU, HBTU | High (if not pre-activated) | Moderate | Standard couplings; strictly requires 5-10 min pre-activation[1]. |
| Phosphonium | PyBOP, PyOxim | None | Moderate | When in situ pre-activation is difficult or impossible. |
| Oxyma-Uronium | COMU | None | Very High | Highly hindered couplings; provides assisted basic catalysis[3]. |
| Carbodiimide + Additive | DIC / OxymaPure | None | High | Cost-effective scale-up; low epimerization risk[4]. |
Standard Operating Procedure: Optimized COMU/Oxyma Coupling
To overcome the steric hindrance of the C6-amine without risking guanidinylation, we recommend using COMU (an OxymaPure-based uronium salt). COMU provides superior reactivity through assisted basic catalysis and features a self-validating colorimetric shift[3].
Materials:
-
Carboxylic acid (1.5 eq)
-
N-protected 6-aminooctanoic acid (1.0 eq)
-
COMU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Dissolution: Dissolve the carboxylic acid (1.5 eq) and COMU (1.5 eq) in anhydrous DMF to achieve a concentration of 0.1 M. Ensure complete dissolution.
-
Base Addition & Validation: Add DIPEA (3.0 eq) dropwise to the mixture.
-
Self-Validating Check: The solution must transition from colorless to a distinct yellow/orange . This color shift confirms the liberation of the Oxyma leaving group and the successful formation of the active ester.
-
-
Pre-activation: Stir the reaction mixture at room temperature for exactly 5 minutes. (Note: COMU activates acids rapidly; exceeding 15 minutes may lead to active ester hydrolysis).
-
Nucleophile Addition: Add the N-protected 6-aminooctanoic acid (1.0 eq) to the activated mixture.
-
Thermal Acceleration: Due to the steric hindrance at the
-branched C6 position, elevate the reaction temperature to 40 °C. Stir for 2 hours. -
Quench & Analysis: Quench the reaction with 50
L of water. Analyze the crude mixture via LC-MS to confirm the disappearance of the active ester and the formation of the desired product mass.
References
- "HATU | 148893-10-1 | Peptide Coupling Reagent." ChemPep.
- Manne, S. R., & Sharma, A. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega, 2022. Source: ACS Publications.
- "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.
- "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis." Digital CSIC.
- Valeur, E., & Bradley, M. "Amide Bond Formation: Beyond The Myth of Coupling Reagents." Chemical Society Reviews, 2009. Source: Scribd.
- Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Source: Luxembourg Bio Technologies.
Sources
Preventing racemization during 6-aminooctanoic acid activation
Topic: Preventing Racemization & Side Reactions in Lipophilic Amino Acid Coupling Audience: Senior Chemists, Process Development Scientists
Diagnostic Triage: Defining the Isomer
Before implementing a protocol, we must clarify the structural isomer in use. "Amino-octanoic acid" is frequently ambiguous in technical requests. The location of the amine group dictates the racemization mechanism and the necessary preventive strategy.
The Structural Check (Critical Step)
Consult the decision matrix below to identify your specific challenge.
Figure 1: Diagnostic logic for amino-octanoic acid coupling. Note that true racemization is structurally restricted to the
Technical Deep Dive: The Racemization Paradox
Scenario A: You are using 2-Amino-Octanoic Acid (Aoc)
Commonly used in lipopeptides (e.g., GLP-1 analogs).
This is a standard
-
Oxazolone Formation: The activated carbonyl (C1) can be attacked by the amide backbone (at C2), forming an oxazolone intermediate which rapidly epimerizes.
-
Hydrophobic Aggregation: The octyl chain causes "folding" or aggregation in polar solvents (DMF), slowing down the coupling rate. Slower coupling = Longer activation time = Higher racemization.
Scenario B: You are using 6-Amino-Octanoic Acid
Commonly used as a spacer/linker. If you are observing "racemization" here, it is likely a misdiagnosis.
-
Chemistry Fact: The chiral center at C6 is separated from the activation site (C1) by four methylene groups. The acidity of the C6 proton is negligible (
). It cannot be removed by tertiary bases (DIEA/NMM) used in activation. -
The Real Issue: If you see loss of purity, it is likely Lactamization (if the amine is unprotected) or Hydrophobic Aggregation leading to incomplete coupling, which mimics the yield loss associated with racemization.
Validated Protocols
Protocol A: The "Low-Racemization" Activation (For 2-AOA)
Use this protocol if you are activating the Alpha-isomer.
The Logic: We replace standard HOBt with Oxyma Pure , which creates a less reactive but more stable active ester, preventing oxazolone formation. We also substitute DIEA (strong base) with Sym-Collidine (weaker base), which is sufficient to deprotonate the carboxylic acid but insufficient to abstract the
Reagents:
-
Coupling Agent: DIC (Diisopropylcarbodiimide)[1]
-
Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Base: 2,4,6-Trimethylpyridine (Collidine)
-
Solvent: DMF/DCM (1:1 ratio) – DCM is added to solubilize the octyl chain.
Step-by-Step Workflow:
-
Dissolution: Dissolve Fmoc-2-AOA-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DMF/DCM (1:1).
-
Note: Ensure concentration is 0.1M – 0.2M. High concentration favors kinetics.
-
-
Cooling: Chill the solution to 0°C.
-
Why: Racemization is temperature-dependent. Activation at 0°C suppresses proton abstraction.
-
-
Activation: Add DIC (1.0 eq) and Collidine (2.0 eq). Stir for 2 minutes at 0°C.
-
Coupling: Add the pre-activated mixture immediately to the resin/amine component.
-
Reaction: Allow to warm to Room Temperature (RT) naturally. React for 60 minutes.
| Variable | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Base | DIEA (pKa ~10.5) | Collidine (pKa ~7.4) |
| Additive | HOBt | Oxyma Pure |
| Solvent | Pure DMF | DMF/DCM (1:1) |
| Temp | Room Temp | 0°C Pre-activation |
Protocol B: The "Aggregation-Breaker" (For 6-AOA)
Use this protocol if you are activating the Epsilon-isomer and suffering from low yields.
The Logic: Since racemization is impossible at C6, the goal is to prevent the hydrophobic chain from folding back on itself (preventing access to the amine) or intermolecular aggregation.
Reagents:
-
Chaotropic Salt: KSCN (Potassium Thiocyanate) or LiCl.
-
Solvent: NMP (N-methylpyrrolidone) is superior to DMF for hydrophobic chains.
Step-by-Step Workflow:
-
Solvent Prep: Prepare a 0.1M solution of KSCN in NMP.
-
Activation: Dissolve Fmoc-6-AOA-OH in the KSCN/NMP solution.
-
Coupling: Activate with HATU/DIEA (Standard strong activation is safe here because racemization is not a risk).
-
Double Coupling: Due to the steric bulk of the octyl chain, perform the coupling twice (2 x 45 mins).
Troubleshooting FAQ
Q: I am using 6-aminooctanoic acid and my chiral HPLC shows two peaks. If it's not racemization, what is it? A: If you are activating unprotected 6-aminooctanoic acid, you are forming linear dimers and cyclic lactams. If you are using Fmoc-protected 6-AOA, check your starting material purity. The synthesis of 6-AOA often involves resolution of enantiomers; if the raw material was only 95% ee, you will see the other isomer. It did not racemize during your reaction; it was likely there to start with.
Q: Why do you recommend Collidine over DIEA for the 2-amino isomer?
A: Racemization is driven by base-mediated proton abstraction. DIEA is a strong, hindered base capable of removing the
Q: Can I use HATU for 2-aminooctanoic acid? A: Use with extreme caution. HATU is a very potent activator (uronium salt). While it speeds up coupling, the guanidinium by-product is basic and can auto-catalyze racemization if the coupling is slow (which is likely with lipophilic amino acids). If you must use HATU, use Oxyma as an additive and keep the base (DIEA) stoichiometry strictly at 2.0 eq (never excess).
Visualizing the Mechanism
Understanding the "Danger Zone" helps in selecting the right protocol. The diagram below illustrates why the
Figure 2: Mechanistic pathway showing the vulnerability of
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403.
Sources
Technical Support Center: HPLC Method Optimization for 6-Aminooctanoic Acid Derivatives
Welcome to the Advanced Chromatography Support Hub. Ticket ID: #6AOA-OPT-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Resolving Peak Tailing and Asymmetry
Executive Summary
6-aminooctanoic acid (and its structural analogs like 6-aminohexanoic acid) presents a classic "Zwitterionic Trap" in HPLC. With a carboxylic acid pKa
The Core Problem: Peak tailing for these derivatives is rarely due to column degradation. It is almost exclusively caused by secondary silanol interactions . The positively charged amine (
This guide provides a self-validating troubleshooting workflow to eliminate tailing, starting with chemical modulation (Mobile Phase) and moving to hardware solutions (Stationary Phase).
Module 1: The Diagnostics (Root Cause Analysis)
Before changing your method, determine why the peak is tailing. Use the Asymmetry Factor (
The Mechanism of Failure
The following diagram illustrates the microscopic interactions occurring inside your column.
Figure 1: The dual-retention mechanism. While C18 ligands retain the hydrophobic chain, ionized silanols trap the amine group, causing the peak tail.
Module 2: Mobile Phase Optimization (The "Wet" Fix)
Q: I am using 0.1% Formic Acid, but my peaks are still tailing. Why?
A: Formic acid is often too weak.
At 0.1% concentration, Formic Acid yields a pH of
The Solution: Switch to Trifluoroacetic Acid (TFA) or a Phosphate Buffer .
Protocol: The "Golden Standard" Mobile Phase Test
Run this comparison to confirm if the issue is silanol activity.
| Parameter | Method A (Current) | Method B (The Fix) | Why Method B Works? |
| Modifier | 0.1% Formic Acid | 0.05% - 0.1% TFA | TFA ( |
| Ion Pairing | Negligible | Strong | Trifluoroacetate anions form a neutral ion pair with the analyte's amine ( |
| MS Compat. | High | Low (Signal Suppression) | Warning: If using MS, stick to Formic but increase ionic strength (see below).[2] |
Q: I cannot use TFA because I am using Mass Spec (LC-MS). What now? A: Use Ammonium Formate to increase ionic strength without suppressing the signal.
-
Recipe: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Logic: The high concentration of ammonium ions (
) competes with your analyte for the silanol sites, effectively "blocking" them.
Module 3: Stationary Phase Selection (The "Hardware" Fix)
Q: My mobile phase is optimized, but tailing persists. Is my column dead? A: It is likely not dead, but "mismatched." Standard C18 silica columns (Type A or low-quality Type B) have high silanol activity.
Column Selection Decision Matrix
Use this guide to select the correct column architecture for 6-aminooctanoic derivatives.
Figure 2: Decision tree for stationary phase selection based on pH requirements.
Recommendation: For stubborn amines, a Charged Surface Hybrid (CSH) column is often the "magic bullet." These columns have a slightly positive surface charge that electrostatically repels the protonated amine, preventing it from touching the surface silanols entirely.
Module 4: Sample Solvent & Systemic Checks
Q: I see "Fronting" AND "Tailing" (Distorted Peak). Is this chemistry? A: This is likely a Solvent Mismatch . 6-aminooctanoic acid derivatives are often dissolved in 100% DMSO or Methanol for solubility. Injecting a strong solvent into a weak aqueous mobile phase causes the analyte to travel faster than the mobile phase initially, smearing the band.
The Fix: Diluent Matching Protocol
-
Calculate: Determine the % Organic in your initial gradient conditions (e.g., 5% ACN).
-
Dilute: Ensure your sample diluent matches this strength.
-
Step-by-Step:
-
Dissolve stock in minimal DMSO.
-
Dilute 1:10 with Mobile Phase A (Buffer).
-
Check for precipitation.[3] If clear, inject.
-
Summary of Recommendations
| Issue | Primary Fix | Secondary Fix |
| Tailing (LC-UV) | Switch to 0.1% TFA. | Use a Charged Surface (CSH) or Base-Deactivated Column. |
| Tailing (LC-MS) | Use 10mM Ammonium Formate (pH 3.0). | Use a Hybrid Column (BEH/HPH) at High pH (10.0). |
| Fronting | Match sample diluent to initial mobile phase. | Reduce injection volume.[4][5] |
References
-
Chrom Tech. (2025).[6] What Causes Peak Tailing in HPLC? Retrieved from
-
Element Lab Solutions. (2025).[4] Peak Tailing in HPLC: Causes and Solutions. Retrieved from
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from
-
Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from
-
PubChem. (2025).[7] 6-Aminohexanoic Acid (Compound Summary). Retrieved from
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 3. hplc.eu [hplc.eu]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. halocolumns.com [halocolumns.com]
- 6. chromtech.com [chromtech.com]
- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies for scaling up 6-aminooctanoic acid production
To: Research & Development Team From: Senior Application Scientist, Biocatalysis Division Subject: Technical Support Ticket #6AOA-ScaleUp – Strategies for 6-Aminooctanoic Acid Production
User Support Center: 6-Aminooctanoic Acid Scale-Up
Welcome to the Advanced Technical Support Center. You have flagged a critical scaling challenge regarding 6-aminooctanoic acid (6-AOA) .
CRITICAL ISOMER CLARIFICATION: Before proceeding, we must distinguish your target.
-
Target A: 6-Aminooctanoic Acid: A chiral
-substituted amino acid (chiral center at C6). This requires stereoselective biocatalysis (Transaminases). -
Target B: 8-Aminooctanoic Acid: The linear monomer for Nylon-8. This requires linear chain synthesis.
-
Assumption: Based on the specificity of "6-amino" on an octanoic chain, this guide addresses Target A (Chiral Synthesis) using
-Transaminases ( -TA), as this is the standard route for high-value chiral amine intermediates in pharmaceutical applications.
Module 1: Upstream Process (Biocatalytic Synthesis)
Current Status: You are likely using an
Q1: My conversion stalls at 50-60% despite adding excess enzyme. Is the enzyme dead?
Diagnosis: Not necessarily. You are likely fighting Thermodynamic Equilibrium , not enzyme stability. Transaminase reactions are reversible. If you use Alanine as the amine donor, the co-product (Pyruvate) inhibits the reaction and the equilibrium constant (
Strategic Solution: Switch to Isopropylamine (IPA) as the amine donor.
-
Mechanism: IPA donates the amine group and becomes Acetone .
-
The Trick: Acetone is highly volatile. By applying mild vacuum or nitrogen sweep to the reactor, you continuously remove Acetone, driving the equilibrium toward 6-AOA formation (Le Chatelier’s principle).
-
Protocol:
-
Use an
-TA variant engineered for IPA acceptance (e.g., Arthrobacter sp. variants). -
Maintain IPA concentration at 1.0 M (excess).
-
Temperature: 30–40°C.
-
Crucial: Add 0.1–1.0 mM Pyridoxal-5'-phosphate (PLP) cofactor. IPA can strip PLP from the enzyme active site (PMP form), inactivating it. Exogenous PLP prevents this.
-
Q2: The reaction mixture turns yellow/orange and precipitates. What is happening?
Diagnosis: This is likely Macro-inhibition or Substrate Toxicity .
-
Issue: 6-oxooctanoic acid (the substrate) is a fatty acid derivative. At high concentrations (>50 g/L), it can act as a surfactant, denaturing the enzyme.
-
Issue: The yellow color often indicates free PLP dissociating from the enzyme, a sign of protein unfolding.
Strategic Solution: Implement a Fed-Batch Strategy or Two-Phase System .
-
Fed-Batch: Do not add all substrate at once. Feed 6-oxooctanoic acid slowly to keep the concentration below the inhibition threshold (e.g., <20 mM in the reactor).
-
Two-Phase System: Use a non-miscible organic solvent (e.g., MTBE or Ethyl Acetate) to act as a "substrate reservoir."
-
Note: 6-AOA (product) is zwitterionic and will stay in the aqueous phase, preventing product inhibition.
-
Visualization: The Transaminase Ping-Pong Bi-Bi Mechanism
The following diagram illustrates the kinetic pathway and where your specific scaling failures (Inhibition/Equilibrium) occur.
Figure 1: Ping-Pong Bi-Bi Mechanism of
Module 2: Downstream Processing (DSP)
Current Status: You have a reaction broth containing 6-AOA, residual IPA, enzyme, and PLP.
Q3: Solvent extraction (Ethyl Acetate) isn't recovering my product. Why?
Diagnosis: Zwitterionic Nature.
At neutral pH, 6-aminooctanoic acid exists as a zwitterion (
Strategic Solution: Ion Exchange Chromatography (IEX) or Isoelectric Precipitation .
Method A: Cation Exchange (Recommended for High Purity)
-
Acidify: Lower pH to ~2.0 (below pKa of carboxylic acid). 6-AOA becomes fully protonated (
). -
Load: Pass broth through a Strong Cation Exchange resin (e.g., Dowex 50W). 6-AOA binds. Impurities (anionic/neutral) flow through.
-
Wash: Wash with water.
-
Elute: Use Ammonia (1M). As pH rises, 6-AOA becomes neutral/anionic and elutes.
-
Polishing: Crystallization from water/alcohol.
Method B: Isoelectric Point (pI) Precipitation (Recommended for Bulk Scale)
-
Calculate pI: For 6-AOA, pI
. -
Concentrate: Use Nanofiltration (NF) to remove water and small ions.
-
Adjust pH: Titrate the concentrate exactly to pH 7.5.
-
Crystallize: Add an anti-solvent (e.g., Cold Ethanol or Acetone). The zwitterion has minimum solubility at its pI and will precipitate.
Comparison of DSP Strategies
| Feature | Solvent Extraction | Ion Exchange (IEX) | Isoelectric Precipitation |
| Suitability for 6-AOA | Poor (Zwitterion issue) | Excellent (High purity) | Good (Scalable/Cheaper) |
| Yield | < 10% | > 90% | 70-85% |
| Cost | High (Solvent waste) | Medium (Resin regeneration) | Low (Simple tanks) |
| Purity | Low | High | Medium |
Module 3: Analytics & Quality Control
Q4: How do I determine the Enantiomeric Excess (ee%) of 6-AOA?
Diagnosis: 6-AOA has no strong chromophore (UV active group) and is polar, making direct Chiral HPLC difficult.
Strategic Solution: Derivatization . You must attach a chromophore to the amine group to visualize it on UV/HPLC.
-
Reagent: FDAA (Marfey’s Reagent) or GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).
-
Protocol:
-
Mix 50 µL sample + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO3.
-
Heat at 40°C for 1 hour.
-
Neutralize with HCl.
-
Run on C18 Reverse Phase HPLC. The diastereomers formed will separate easily.
-
References
-
Truppo, M. D., et al. (2009).[1] "Rapid screening and scale-up of transaminase catalysed reactions." Organic & Biomolecular Chemistry. Link
- Relevance: Establishes the IPA/Acetone removal str
-
Malik, M. S., et al. (2012).[2] "Features and technical applications of
-transaminases." Applied Microbiology and Biotechnology. Link-
Relevance: Comprehensive review on inhibition mechanisms and substrate specificity.[2]
-
-
Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem. Link
- Relevance: Discusses the kinetic resolution vs. asymmetric synthesis routes for chiral amines.
- Burton, S. G., et al. (2002). "Biocatalysis with Transaminases." Trends in Biotechnology. Relevance: Fundamental grounding on PLP cofactor management in scale-up.
Sources
Technical Support Center: Overcoming Steric Hindrance in 6-Aminooctanoic Acid (6-AOA) Peptide Bonds
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the integration of non-canonical amino acids into complex peptide therapeutics. 6-aminooctanoic acid (6-AOA) is a highly valuable flexible spacer, but acylating its amino group presents a formidable synthetic challenge.
This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to help you overcome the steric barriers associated with 6-AOA peptide bonds.
I. Diagnostic & Troubleshooting Workflow
When standard coupling protocols fail at the 6-AOA junction, a systematic escalation of chemical and thermal energy is required. Follow the workflow below to diagnose and resolve incomplete couplings.
Troubleshooting workflow for overcoming steric hindrance in 6-AOA peptide bonds.
II. Frequently Asked Questions (FAQs)
Q1: Why does 6-AOA cause severe coupling difficulties compared to linear spacers?
Causality Analysis: Unlike 8-aminooctanoic acid, where the amine is located at the unhindered primary terminus, the amine in 6-AOA is situated on a secondary carbon (C6). It is flanked by an ethyl group on one side and a pentanoic acid chain on the other. This branching restricts the conformational freedom required for the incoming activated acyl group to achieve the ideal Bürgi-Dunitz trajectory for nucleophilic attack[1]. Standard carbodiimide chemistry (e.g., DIC/HOBt) fails to provide the necessary activation energy to overcome this steric shield, leading to truncated deletion sequences.
Q2: Which coupling reagents are most effective for acylating the 6-AOA amine?
Reagent Selection: To penetrate the steric bulk of 6-AOA, the incoming amino acid must be converted into a highly reactive, long-lived ester.
-
Uronium/Aminium Salts (HATU, COMU): HATU generates a highly reactive OAt ester, where the pyridine nitrogen provides anchimeric assistance (intramolecular base catalysis) to accelerate the reaction[2]. COMU, based on the OxymaPure leaving group, offers superior reactivity without the explosive risks of benzotriazoles, and exists in a highly reactive uronium form[3].
-
Acid Fluorides (TFFH): For the most recalcitrant couplings (e.g., coupling a bulky amino acid like Aib onto 6-AOA), TFFH generates an acid fluoride in situ. The fluoride atom is highly electronegative and extremely small, allowing the activated species to bypass steric barriers that bulky OBt/OAt esters cannot.
Quantitative Data: The table below summarizes the performance of various coupling additives in sterically hindered model systems, demonstrating the superiority of Oxyma-based reagents over traditional HOBt.
| Coupling System | Conversion Yield (%) | Racemization (DL/LL %) | Mechanistic Notes |
| DIC / HOBt | 94.3 | 11.0 | High racemization; insufficient for severe steric bulk[4]. |
| DIC / HOAt | 91.5 | 3.9 | Improved stereocontrol via anchimeric assistance[4]. |
| DIC / OxymaPure | 94.4 | 0.9 | Excellent yield; non-explosive; minimal racemization[4]. |
| DIC / Oxyma-B | 90.0 | 1.0 | Comparable to OxymaPure; acts as a basic catalyst[4]. |
Q3: How does Microwave-Assisted SPPS (MW-SPPS) resolve 6-AOA coupling failures?
Thermodynamic Intervention: Steric hindrance fundamentally increases the activation energy (
Mechanistic pathway of COMU-mediated activation and coupling to 6-AOA.
III. Self-Validating Experimental Protocol: MW-SPPS Coupling onto 6-AOA
This methodology outlines a robust, self-validating procedure for coupling an Fmoc-protected amino acid onto a resin-bound 6-AOA residue using COMU and microwave irradiation.
Phase 1: Resin Preparation and Swelling
-
Transfer the 6-AOA-terminated resin (0.1 mmol scale) into a microwave-transparent Teflon reaction vessel[5].
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature to maximize polymer pore accessibility. Drain the solvent.
Phase 2: In Situ Reagent Activation
-
Weigh 0.5 mmol (5 equivalents relative to resin loading) of the incoming Fmoc-amino acid and 0.5 mmol (5 eq) of COMU[3].
-
Dissolve the dry reagents in 2 mL of DMF.
-
Add 0.5 mmol (5 eq) of N,N-Diisopropylethylamine (DIPEA).
-
Causality Note: Unlike HATU, which requires 2 equivalents of base per activator molecule, COMU requires only 1 equivalent of base. This precise stoichiometry minimizes base-catalyzed racemization while ensuring complete activation[3].
-
-
Vortex the solution for 1 minute to pre-activate the carboxylic acid into the Oxyma ester.
Phase 3: Microwave-Assisted Coupling
-
Immediately transfer the activated mixture to the resin reaction vessel.
-
Apply microwave irradiation to heat the reaction to 75°C for 10 minutes[6].
-
Causality Note: 75°C is the optimal thermodynamic sweet spot to overcome the 6-AOA steric barrier without causing thermal degradation of the growing peptide chain[6].
-
Phase 4: Validation & Quality Control (Self-Validating System)
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 3 mL) to remove excess reagents[1].
-
Primary Validation (Extended Kaiser Test): Because the 6-AOA amine is sterically hindered, a standard 1-minute Kaiser test may yield a false negative. Perform an extended Kaiser test by heating the beads at 100°C for 5 minutes. A colorless/yellow result indicates successful acylation.
-
Definitive Validation (Microcleavage): To guarantee structural integrity, suspend 1 mg of the washed resin in 100 µL of Cleavage Cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 1 hour. Evaporate the TFA, reconstitute in acetonitrile/water, and analyze via LC-MS. The absence of the deletion sequence (target mass minus the incoming amino acid) definitively validates the protocol[1].
IV. References
-
Benchchem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Retrieved from 1
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Sigma Aldrich. Peptide Coupling Reagents Guide. Retrieved from 2
-
Luxembourg Bio Technologies. Development of Novels Peptide Coupling Reagents Based on 1,3-Dimethylbarbutric Acid, The Oxyma-B Family. Retrieved from 4
-
Eötvös Loránd University (ELTE). Development of Microwave-Assisted Synthesis Methods for Preparation of Peptides. Retrieved from 6
-
Creative Peptides. Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from 5
-
AAPPTEC. Coupling Reagents - Peptides. Retrieved from 3
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectroscopic Analysis of 6-Aminooctanoic Acid Hydrochloride
Introduction: The Analytical Challenge
6-Aminooctanoic acid hydrochloride (CAS: 874459-29-7)[1] is a highly specialized, non-canonical amino acid derivative utilized extensively as a building block in peptidomimetic drug design and advanced polymer synthesis. Because its functional performance in downstream syntheses is strictly dependent on its structural integrity, rigorous analytical validation is required.
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold standard for elucidating the structure and assessing the purity of such compounds. However, the analysis of aliphatic amino acids presents unique challenges. Free amino acids exist as zwitterions (NH3⁺/COO⁻) with strong intermolecular ionic lattices, rendering them poorly soluble in standard organic NMR solvents. Analyzing the compound as a hydrochloride salt (NH3⁺/COOH · Cl⁻) disrupts this lattice, significantly enhancing solubility. This guide objectively compares the performance of two primary solvent systems—D2O and DMSO-d6—and provides a self-validating experimental framework for the robust analysis of 6-aminooctanoic acid hydrochloride.
Solvent System Comparison: D2O vs. DMSO-d6
The choice of deuterated solvent fundamentally dictates the type of structural information you can extract from the 1H NMR spectrum[2]. Chemical shifts of amino acid residues are highly dependent on the solvent environment, dielectric constant, and hydrogen-bonding dynamics[3].
Causality in Solvent Selection
-
Deuterium Oxide (D2O): D2O is a protic solvent. When 6-aminooctanoic acid hydrochloride is dissolved in D2O, rapid chemical exchange occurs between the labile protons (-COOH and -NH3⁺) and the deuterium in the solvent[4]. As a result, these protons become "invisible" in the spectrum, merging into the residual water peak (HOD) at approximately δ 4.79 ppm. This simplifies the aliphatic region but sacrifices critical functional group data.
-
Dimethyl Sulfoxide-d6 (DMSO-d6): DMSO-d6 is a highly polar, aprotic solvent. It suppresses rapid proton exchange, allowing the direct observation of the carboxylic acid (-COOH) and ammonium (-NH3⁺) protons. The strong hydrogen bonding between the sulfoxide oxygen and the -NH3⁺ protons shifts the amine signal significantly downfield (δ ~8.20 ppm) and broadens it due to the quadrupolar relaxation of the ¹⁴N nucleus and intermediate proton exchange rates.
Quantitative Data: Comparative Chemical Shifts
The table below summarizes the expected 1H NMR chemical shifts for 6-aminooctanoic acid hydrochloride in both solvent systems.
| Position | Proton Type | Multiplicity | Expected Shift in D2O (δ, ppm) | Expected Shift in DMSO-d6 (δ, ppm) |
| C8 | -CH3 | Triplet (t) | 0.90 | 0.85 |
| C7 | -CH2- | Multiplet (m) | 1.65 | 1.50 |
| C6 | -CH(NH3⁺)- | Multiplet (m) | 3.30 | 3.10 |
| C5 | -CH2- | Multiplet (m) | 1.65 | 1.50 |
| C4 | -CH2- | Multiplet (m) | 1.35 | 1.25 |
| C3 | -CH2- | Multiplet (m) | 1.55 | 1.45 |
| C2 | -CH2-COOH | Triplet (t) | 2.30 | 2.20 |
| N/A | -NH3⁺ | Broad Singlet (br s) | Not observed (exchanged) | 8.20 |
| N/A | -COOH | Broad Singlet (br s) | Not observed (exchanged) | 12.00 |
Experimental Workflow: Self-Validating Protocol
To ensure high-fidelity data, the sample preparation must follow a strict, self-validating protocol. Poor sample preparation directly leads to line broadening, poor shimming, and inaccurate integration—fatal flaws when applying quantitative NMR (qNMR) principles for purity assessment[5].
Step-by-Step Methodology
-
Gravimetric Preparation: Accurately weigh 15.0 ± 0.5 mg of 6-aminooctanoic acid hydrochloride into a clean, dry glass vial.
-
Solvent Addition: Add 600 µL of the selected deuterated solvent (D2O or DMSO-d6, ≥99.9% D atom purity).
-
Dissolution & Sonication: Vortex the mixture for 30 seconds. If using DMSO-d6, sonicate the vial for 2 minutes. Causality: Sonication provides the necessary kinetic energy to overcome the high lattice energy of the hydrochloride salt, ensuring complete dissolution.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube. Causality: Micro-particulates distort the magnetic field homogeneity (B0), leading to poor shimming and artificially broadened spectral lines.
-
Acquisition Parameters: Insert the tube into the spectrometer (e.g., 400 MHz or 600 MHz) regulated at 298 K. Set a spectral width of 15 ppm. Crucially, set the relaxation delay (D1) to at least 5 seconds. Causality: Aliphatic protons can have longitudinal relaxation times (T1) of 1–2 seconds. A D1 of 5 seconds ensures >5×T1 for all protons, allowing for accurate, quantitative integration. Acquire 16 to 32 scans.
Workflow for 1H NMR sample preparation and acquisition of amino acid hydrochlorides.
Purity Assessment: Differentiating Structural Isomers
When evaluating the purity of a commercial product versus a crude synthetic batch, the primary impurities are often unreacted precursors (e.g., octanedioic acid derivatives) or structural regioisomers like 8-aminooctanoic acid .
1H NMR provides an unambiguous, objective method to differentiate 6-aminooctanoic acid from its terminal isomer based on the splitting patterns and chemical shifts of the aliphatic chain:
-
High-Purity 6-Aminooctanoic Acid: Features a distinct terminal methyl group (-CH3) at C8, which appears as a clear triplet at ~0.90 ppm . The alpha-proton to the amine (at C6) is a complex multiplet at ~3.30 ppm due to coupling with the adjacent C5 and C7 methylene protons.
-
Crude Contaminant (8-Aminooctanoic Acid): Lacks a terminal methyl group entirely. Furthermore, the protons alpha to the amine are located at the terminus of the chain (-CH2-NH3⁺), appearing as a simpler triplet at ~2.80 ppm .
Logical workflow for differentiating 6-aminooctanoic acid from its terminal isomer using 1H NMR.
Conclusion
For routine purity checks and quantification of 6-aminooctanoic acid hydrochloride, D2O is the preferred solvent due to its excellent solubility profile and spectral simplification. However, for comprehensive structural elucidation—specifically to confirm the integrity of the ammonium and carboxylic acid moieties—DMSO-d6 must be utilized. By enforcing strict gravimetric sample preparation and understanding the causality behind solvent-induced chemical shifts, researchers can confidently validate the structural identity and purity of this critical building block.
References
1.[1] Bidepharm. "CAS:874459-29-7, 6-Aminooctanoic acid hydrochloride." Bidepharm Product Catalog. Available at: 2.[4] ResearchGate. "Fits of 1H NMR spectra of all 20 canonical amino acids in D2O." ResearchGate Publications. Available at: 3.[2] University of California, Los Angeles (UCLA). "Notes on NMR Solvents." UCLA Chemistry NMR Resources. Available at: 4.[5] MDPI. "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification." Molecules. Available at: 5.[3] PubMed. "1H-NMR parameters of common amino acid residues measured in aqueous solutions." Biophysical Chemistry. Available at:
Sources
- 1. CAS:874459-29-7, 6-Aminooctanoic acid hydrochloride-毕得医药 [bidepharm.com]
- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 3. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
HPLC Purity Validation Methods for Unnatural Amino Acids: A Comparative Guide
Executive Summary & The Challenge
Unnatural Amino Acids (UAAs)—also known as non-proteinogenic amino acids—are the linchpins of modern peptide therapeutics, Antibody-Drug Conjugates (ADCs), and peptidomimetics. Unlike the standard 20 canonical amino acids, UAAs often possess complex side chains (fluorinated, bulky, or reactive handles like azides/alkynes) or N-methylated backbones that defy standard pharmacopeial methods.
The Analytical Challenge:
-
Lack of Chromophores: Many aliphatic UAAs (e.g., Boc-Lysine analogues, Azidohomoalanine) are invisible to standard UV detection at 254 nm.
-
Isobaric Impurities: Synthetic routes often generate regioisomers and diastereomers that Mass Spectrometry (MS) cannot distinguish alone.
-
Zwitterionic Behavior: Extreme polarity often leads to poor retention and "peak dump" on standard C18 columns.
This guide compares three distinct validation workflows to solve these challenges.
Strategic Performance Matrix
This table summarizes the three primary methodologies for UAA purity validation.
| Feature | Method A: Pre-Column Derivatization (RP-HPLC-FLD/UV) | Method B: Mixed-Mode Chromatography (MMC-CAD/MS) | Method C: Chiral HPLC (Ligand Exchange/Crown Ether) |
| Primary Use Case | Trace impurity quantification (<0.1%) & high sensitivity. | Mass balance, counter-ion analysis, and "dilute-and-shoot". | Enantiomeric purity (D- vs L- isomers). |
| Detection Principle | Fluorescence (OPA/FMOC) or UV (AQC). | Charged Aerosol Detection (CAD) or MS. | UV or Polarimetric. |
| Sensitivity (LOD) | Excellent (Femtomole range). | Good (Low Nanogram range). | Moderate (Microgram range). |
| Selectivity | High for amines; poor for non-amine impurities. | Orthogonal (Hydrophobic + Ionic). Separates counter-ions. | Stereoselective. |
| Robustness | Low (Reagent stability, matrix interference).[1] | High (No sample prep reactions). | Moderate (Column care is critical). |
| Throughput | Medium (Autosampler reaction time). | High (Direct injection). | Low (Long equilibration times). |
Deep Dive: Method Methodologies & Protocols
Method A: The Sensitivity Standard (Automated Derivatization)
Best for: Quantifying trace amino acid impurities where high sensitivity is required.
The Mechanism: Since most UAAs lack a strong UV chromophore, we "tag" the primary amine with a fluorophore. The industry standard utilizes o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines (like Proline or N-methyl UAAs).
Self-Validating Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (Rapid Resolution HD), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
Injector Program (The Critical Step):
-
Validation Checkpoint: Linearity must be established after the derivatization step to account for reaction efficiency.
Expert Insight: OPA derivatives are unstable. Ensure the autosampler injector program is strictly timed. If peak areas drift >2% over 10 injections, the reaction time in the needle is likely inconsistent.
Method B: The Modern Workhorse (Mixed-Mode + CAD)
Best for: Purity assay of the bulk UAA, counter-ion determination (e.g., TFA/Acetate salts), and avoiding derivatization errors.
The Mechanism: Mixed-Mode Chromatography (MMC) combines a hydrophobic alkyl chain with an ion-exchange group (cation or anion) on the same ligand. This retains polar UAAs via ionic interaction while separating impurities via hydrophobicity. Charged Aerosol Detection (CAD) provides near-universal response, allowing quantification of impurities that have no UV absorbance.
Self-Validating Protocol:
-
Column: Sielc Primesep 100 (Cation Exchange/RP) or Thermo Acclaim Trinity Q1.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Volatile buffer required for CAD).
-
B: Acetonitrile.
-
-
Gradient: 0% B hold for 2 min (Ion Exchange mode), then ramp to 60% B (RP mode).
-
Detection: CAD (Nebulizer temp 35°C).
-
Validation Checkpoint: The "Response Factor" consistency. Unlike UV, CAD response is non-linear at high concentrations but linear in low ranges. You must use a polynomial regression or an inverse gradient compensation for wide dynamic ranges.
Method C: The Stereochemical Gatekeeper (Chiral LC)
Best for: Determining Enantiomeric Excess (% ee).
The Mechanism: UAAs are often synthesized via enzymatic routes or asymmetric catalysis, but racemization can occur. Standard C18 cannot separate L- from D- isomers.
-
Crown Ether Columns (e.g., Daicel Crownpak): The "host-guest" mechanism complexes the ammonium ion. Only specific spatial configurations fit.
-
Teicoplanin/Ristocetin (Macrocyclic Antibiotics): Excellent for beta-amino acids and bulky UAAs.
Protocol:
-
Column: Crownpak CR-I(+) (for L-isomers) or Chirobiotic T.
-
Mobile Phase: Perchloric acid (pH 1.5) usually yields best resolution for free amino acids on Crown Ether phases.
-
Temperature: Low temperature (10-15°C) often dramatically improves chiral resolution by reducing molecular vibration, stabilizing the inclusion complex.
Visualizing the Workflow
Diagram 1: Method Selection Decision Tree
This logic gate ensures you select the correct validation path based on the UAA's physicochemical properties.
Caption: Decision matrix for selecting the appropriate HPLC validation method based on UAA structural properties and analytical goals.
Diagram 2: The Self-Validating Lifecycle (ICH Q2)
This workflow illustrates how to integrate ICH Q2(R1) requirements specifically for UAA method validation.
Caption: The "Self-Validating" lifecycle. Note that Forced Degradation (Stress Testing) is placed before final validation to ensure the method is stability-indicating.
Critical Discussion & Validation Criteria (ICH Q2)
To ensure Trustworthiness and Scientific Integrity , the chosen method must meet specific ICH Q2(R1) criteria.
Specificity (The "Peak Purity" Trap)
For UAAs, specificity is the hardest parameter to prove because many synthetic byproducts are isomers.
-
The Fix: You cannot rely on UV peak purity (Diode Array) alone. You must use LC-MS during validation to confirm that the main peak does not co-elute with an isobaric impurity (e.g., allo-isomers of Threonine derivatives).
-
Reference: See ICH Q2(R1) regarding "orthogonal procedures" for specificity [1].
Linearity & Range
-
Method A (Derivatization): Linearity is often limited by the reagent excess. If the UAA concentration is too high, the derivatization reagent (OPA) becomes the limiting factor, causing a plateau. Protocol Limit: Ensure molar excess of reagent is >10x.
-
Method B (CAD): CAD response follows a power law (
). For validation, you must either use a "linearization" setting in the detector software or validate over a narrow range (e.g., 80-120% of target) where the response is pseudo-linear [2].
Accuracy (Recovery)
UAAs often suffer from matrix effects (e.g., residual salts from synthesis).
-
Protocol: Perform "Spike Recovery" at 3 levels (50%, 100%, 150%).
-
Acceptance: 98.0% – 102.0% for Assay; 80% – 120% for Impurities.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7][8]
-
Thermo Fisher Scientific. (2025). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.[9] Application Note.
-
Agilent Technologies. (2024). Amino Acid Analysis using the ZORBAX Eclipse-AAA Column and the Agilent 1100/1200 HPLC. Technical Guide.[10][11]
-
Ilisz, I., et al. (2001). Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin A-bonded stationary phase.[12][13] Chirality.[12][13]
-
Waters Corporation. (2025). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method.
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. Analytical Methods for Amino Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 7. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin a-bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy bands for amino acid hydrochloride salts
Infrared (IR) Spectroscopy of Amino Acid Hydrochloride Salts: A Comparative Guide to ATR-FTIR vs. Alkali Halide Transmission Methods
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In pharmaceutical development and API (Active Pharmaceutical Ingredient) characterization, amino acids are frequently formulated as hydrochloride (HCl) salts to enhance aqueous solubility and bioavailability. However, characterizing these salts via Fourier Transform Infrared (FTIR) spectroscopy presents unique challenges. This guide objectively compares the two dominant analytical techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission Spectroscopy (Alkali Halide Pellets) . By examining the physical chemistry of protonation states, moisture deliquescence, and solid-state ion exchange, this guide provides a self-validating framework for selecting the optimal spectroscopic workflow.
Mechanistic Grounding: Structural States and IR Band Assignments
To accurately interpret the IR spectra of amino acid hydrochlorides, one must understand the causality behind their vibrational shifts. In their free, solid state, amino acids typically exist as zwitterions containing a protonated amine (
-
Neutral Amino Acid Hydrochlorides (e.g., L-Alanine HCl): The addition of HCl protonates the carboxylate ion. The characteristic asymmetric
stretch (typically found at 1580–1600 cm⁻¹) disappears. In its place, a strong carbonyl (C=O) stretching band of the newly formed carboxylic acid ( ) emerges between 1755–1720 cm⁻¹[1]. -
Basic Amino Acid Hydrochlorides (e.g., L-Arginine HCl, L-Histidine HCl): The physical chemistry differs for basic amino acids. The first equivalent of HCl protonates the highly basic side chain (e.g., the guanidinium ring in arginine or the imidazolium ring in histidine) rather than the carboxylate group. Consequently, the backbone remains zwitterionic. The
asymmetric stretch remains visible near 1580–1600 cm⁻¹, and the broad stretching bands dominate the 3300–2500 cm⁻¹ region[2].
Table 1: Characteristic IR Band Shifts (Free Base vs. Hydrochloride Salt)
| Functional Group | Free Amino Acid (Zwitterion) | Neutral AA Hydrochloride | Basic AA Hydrochloride |
| Carboxylate ( | 1580–1600 cm⁻¹ | Absent | 1580–1600 cm⁻¹ |
| Carboxylic Acid ( | Absent | 1720–1755 cm⁻¹ | Absent (unless dihydrochloride) |
| Amine ( | 3100–2600 cm⁻¹ | 3100–2600 cm⁻¹ | 3300–2500 cm⁻¹ |
| Amine ( | ~1500 cm⁻¹ | ~1500 cm⁻¹ | ~1500 cm⁻¹ |
Methodological Comparison: ATR-FTIR vs. Transmission (KBr/KCl)
When analyzing amino acid hydrochlorides, the choice of sample presentation can introduce severe spectral artifacts if the underlying physical chemistry is ignored.
The Hygroscopicity and Deliquescence Problem
Many amino acid hydrochlorides are highly hygroscopic. For example, L-Proline is notoriously deliquescent. When prepared in a traditional potassium bromide (KBr) matrix—which is itself hygroscopic—rapid moisture absorption leads to a massive O-H stretching band at ~3420 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹[3]. These water bands directly overlap with the critical
The Ion-Exchange Phenomenon (Matrix Effects)
A critical, often-overlooked artifact in KBr pellet transmission spectroscopy is solid-state halide ion exchange. When a hydrochloride salt (like L-Arginine HCl) is subjected to high pressure (e.g., 10 tons) in a KBr matrix, the crystalline lattice fractures. The chloride ions from the API can physically exchange with the bromide ions from the matrix[4]. This lattice distortion manifests as spurious peaks—such as an anomalous band at 800 cm⁻¹ and a peak shift near 775 cm⁻¹ for L-Arginine HCl[4].
Expert Insight: To prevent this, substituting KBr with Potassium Chloride (KCl) powder provides a self-validating matrix. Because the exchanged ions are identical (Cl⁻ for Cl⁻), the structural integrity and true lattice vibrations of the API are preserved[4].
Table 2: Objective Comparison of IR Techniques for HCl Salts
| Parameter | ATR-FTIR (Diamond/ZnSe) | Transmission (KCl Pellet) | Transmission (KBr Pellet) |
| Sample Preparation | None required (Direct application) | Milling and pressing required | Milling and pressing required |
| Moisture Interference | Minimal (No hygroscopic matrix) | Moderate (Requires dried matrix) | High (KBr is highly hygroscopic) |
| Ion-Exchange Risk | None | None (Cl⁻ matches API counterion) | High (Cl⁻/Br⁻ exchange shifts peaks) |
| Spectral Resolution | Good (Wavelength-dependent intensity) | Excellent (True transmission) | Poor to Excellent (Depends on prep) |
| Best Used For | Deliquescent/Hygroscopic APIs | High-fidelity structural elucidation | Non-halide, stable APIs |
Workflow Decision Tree
Decision tree for selecting FTIR workflows for amino acid hydrochloride salts.
Experimental Protocols (Self-Validating Systems)
Protocol A: ATR-FTIR (Preferred for Hygroscopic HCl Salts)
This protocol is designed to minimize atmospheric moisture interference during the analysis of deliquescent salts.
-
Background Validation: Clean the Diamond/ZnSe crystal with isopropyl alcohol and allow it to dry. Acquire a background spectrum. Validation: Ensure the energy throughput is >95% and no residual peaks exist.
-
Sample Application: Deposit 2–5 mg of the unground amino acid hydrochloride powder directly onto the crystal.
-
Pressure Optimization: Lower the anvil and apply pressure. Monitor the live spectrum; increase pressure until the strongest peak (e.g., the C=O stretch at ~1720 cm⁻¹ or N-H stretch) reaches ~0.5–0.8 absorbance units. Validation: This confirms optimal optical contact without fracturing the crystal.
-
Spectral Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm to compensate for wavelength-dependent penetration depth.
Protocol B: KCl Pellet Transmission (Preferred for High-Sensitivity Analysis)
This protocol uses KCl instead of KBr to eliminate solid-state halide ion exchange artifacts.
-
Matrix Preparation: Dry spectroscopic-grade KCl powder at 110°C for at least 24 hours. Store in a desiccator.
-
Blank Validation: Press a pure KCl pellet (200 mg) at 10 tons of pressure. Acquire a spectrum. Validation: The baseline must be flat, and the 3400 cm⁻¹ water band must be <0.05 Absorbance Units. If higher, re-dry the KCl.
-
Sample Milling: In an agate mortar, gently mix 1–2 mg of the amino acid hydrochloride API with 200 mg of the dried KCl. Grind for exactly 60 seconds to minimize moisture uptake from the ambient air.
-
Pressing: Transfer the mixture to a pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes.
-
Acquisition & Artifact Check: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Validation: Check the 800–700 cm⁻¹ region against a reference ATR spectrum to confirm the absence of pressure-induced lattice shifts.
References
1.1. DAV College.[1] 2. 3. Shimadzu Corporation.[3] 3.4. Shimadzu Corporation.[4] 4. 2. NIST Chemistry WebBook, SRD 69.[2]
Sources
A Guide to the Validation of 6-Aminohexanoic Acid as a Potential GABA Analog
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The GABAergic System and the Quest for Novel Analogs
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] Its receptors, primarily the ionotropic GABA-A and metabotropic GABA-B receptors, are pivotal targets for a wide array of therapeutics aimed at treating conditions such as epilepsy, anxiety, spasticity, and neuropathic pain.[1][2] The pharmacological manipulation of the GABAergic system has led to the development of numerous GABA analogs, compounds structurally similar to GABA, which have become mainstays in clinical practice.[3]
However, the term "GABA analog" can be mechanistically diverse. Some, like baclofen, act as direct agonists at GABA receptors (specifically GABA-B).[4][5] Others, such as gabapentin and pregabalin, despite their structural resemblance to GABA, exert their effects not by interacting with GABA receptors, but by binding to the α2δ subunit of voltage-gated calcium channels, which in turn modulates neurotransmitter release.[6][7][8][9]
This guide focuses on a systematic approach to validate a potential, yet unproven, candidate as a GABA analog: 6-aminohexanoic acid (also known as ε-aminocaproic acid, EACA). Historically, 6-aminohexanoic acid is recognized as an antifibrinolytic agent, a lysine analog that inhibits plasminogen activation.[10][11][12] Its effects on the CNS are not well-characterized in the context of GABAergic transmission, although some studies have noted neuroprotective effects in models of brain injury.[13][14] This document, therefore, serves as a comprehensive roadmap for the rigorous, multi-tiered experimental validation required to classify a compound like 6-aminohexanoic acid as a true GABA analog.
Physicochemical Properties: A Comparative Overview
A foundational step in evaluating a potential GABA analog is to compare its structural and physical properties against GABA and established analogs. This provides initial clues about its potential to cross the blood-brain barrier and interact with relevant biological targets.
| Property | GABA | 6-Aminohexanoic Acid | Gabapentin | Baclofen |
| Molecular Formula | C4H9NO2 | C6H13NO2 | C9H17NO2 | C10H12ClNO2 |
| Molecular Weight | 103.12 g/mol | 131.17 g/mol | 171.24 g/mol | 213.66 g/mol |
| Structure | ||||
| LogP | -3.19 | -2.95[10] | -1.1 | 1.3 |
| Key Features | C4 chain with terminal amino and carboxyl groups | C6 chain with terminal amino and carboxyl groups | Cyclohexyl ring fused to the GABA backbone | Phenyl ring substitution on the GABA backbone |
Note: Structures are simplified 2D representations.
The extended carbon chain of 6-aminohexanoic acid compared to GABA increases its lipophilicity slightly, as indicated by the less negative LogP value. This subtle difference could influence its pharmacokinetic profile, including its ability to penetrate the CNS.
The Validation Workflow: A Multi-Pillar Approach
Validating a compound as a GABA analog requires a hierarchical and systematic progression of experiments, from initial in vitro screening to in vivo functional assessments. Each step is designed to answer a specific question about the compound's interaction with the GABAergic system.
Caption: A hierarchical workflow for validating a potential GABA analog.
Pillar 1: In Vitro Target Engagement
The first critical step is to determine if 6-aminohexanoic acid directly interacts with known targets in the GABAergic system. This is primarily achieved through radioligand binding assays.
Experiment 1: GABA Receptor Binding Assays
Causality: These assays directly measure the ability of a test compound to displace a known radioactive ligand from its receptor. This provides evidence of direct binding and allows for the calculation of binding affinity (Ki). It is crucial to test for binding at both GABA-A and GABA-B receptors to determine specificity.
Protocol: GABA-A Receptor Binding Assay [15][16][17]
-
Membrane Preparation: Homogenize rat brains in ice-cold 0.32 M sucrose buffer. Perform a series of centrifugations to isolate the synaptic membrane fraction. Wash the membranes repeatedly in Tris-HCl buffer to remove endogenous GABA.[15][16]
-
Assay Setup: In triplicate, incubate the prepared membranes with a fixed concentration of a GABA-A selective radioligand (e.g., [3H]muscimol).
-
Competition: To separate tubes, add increasing concentrations of 6-aminohexanoic acid (e.g., from 1 nM to 1 mM).
-
Controls:
-
Total Binding: Membranes + radioligand only.
-
Non-specific Binding: Membranes + radioligand + a high concentration of unlabeled GABA (e.g., 10 mM) to saturate all specific binding sites.[15]
-
-
Incubation: Incubate at 4°C for 45-60 minutes to reach equilibrium.[15][17]
-
Termination & Quantification: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of 6-aminohexanoic acid to determine the IC50 (concentration that inhibits 50% of binding), from which the Ki can be calculated.
Protocol: GABA-B Receptor Binding Assay [16][18]
-
The protocol is similar to the GABA-A assay, but utilizes a GABA-B selective radioligand (e.g., [3H]baclofen or [3H]CGP54626) and appropriate buffers.[16][18]
Experiment 2: Voltage-Gated Calcium Channel (VGCC) α2δ Subunit Binding
Causality: Since established GABA analogs like gabapentin and pregabalin do not bind to GABA receptors but to the α2δ subunit of VGCCs, it is imperative to test this alternative target.[7][9] A negative result at GABA receptors alongside a positive result here would suggest a gabapentin-like mechanism.
Protocol:
-
This assay follows the same principles as the GABA receptor assays but uses membranes from cells expressing the α2δ subunit and a specific radioligand, such as [3H]gabapentin or [3H]pregabalin.
Comparative Data (Hypothetical for 6-Aminohexanoic Acid)
| Compound | GABA-A Ki (nM) | GABA-B Ki (nM) | α2δ VGCC Ki (nM) | Primary Mechanism |
| 6-Aminohexanoic Acid | To Be Determined | To Be Determined | To Be Determined | Unknown |
| Baclofen | >1,000,000 | ~100-500 | >100,000 | GABA-B Agonist[4] |
| Gabapentin | No Affinity[8][9] | No Affinity[8][9] | ~80-150 | α2δ Ligand[7] |
| Pregabalin | No Affinity[6] | No Affinity[6] | ~20-50 | α2δ Ligand[6][19] |
Pillar 2: Functional Activity Assessment
Binding alone does not confirm function. A compound can bind to a receptor without activating or inhibiting it (i.e., act as an antagonist). Functional assays are essential to determine the physiological consequence of binding.
Experiment 3: In Vitro Electrophysiology
Causality: Patch-clamp electrophysiology is the gold standard for measuring the function of ion channels like the GABA-A receptor.[20] It allows for direct measurement of ion flow (current) through the channel in response to a compound, revealing whether it acts as an agonist, a positive allosteric modulator (PAM), or an antagonist.
Protocol: Whole-Cell Patch-Clamp on Cultured Neurons or Recombinant Cell Lines [3][21][22]
-
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).
-
Recording: Establish a whole-cell patch-clamp configuration. Clamp the cell's membrane potential at a level where GABA-A receptor activation (chloride influx) will produce a measurable inward current (e.g., -60 mV).
-
Agonist Test: Apply increasing concentrations of 6-aminohexanoic acid to the cell and measure the resulting current. A direct activation indicates agonist activity.
-
Modulator Test: Apply a low, non-saturating concentration of GABA (e.g., EC10) to elicit a small baseline current. Co-apply 6-aminohexanoic acid with GABA. An enhancement of the GABA-induced current indicates positive allosteric modulation.
-
Data Analysis: Plot current amplitude against compound concentration to generate dose-response curves and determine potency (EC50) and efficacy (maximal effect).
Experiment 4: [35S]GTPγS Functional Assay
Causality: This assay is specific for G-protein coupled receptors (GPCRs) like the GABA-B receptor. Agonist binding to a GPCR stimulates the exchange of GDP for GTP on the associated G-protein. Using a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of receptor activation.[18]
Protocol: [18]
-
Incubation: Incubate cell membranes expressing GABA-B receptors with GDP, [35S]GTPγS, and varying concentrations of 6-aminohexanoic acid.
-
Controls: Include a known GABA-B agonist (e.g., baclofen) as a positive control and assays with no test compound for baseline activity.
-
Termination & Quantification: Terminate the reaction by filtration and measure the amount of [35S]GTPγS bound to the membranes via scintillation counting.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity at the GABA-B receptor.
Pillar 3: In Vivo Phenotypic Analysis
If in vitro data suggest 6-aminohexanoic acid has relevant GABAergic activity, the final validation pillar involves assessing its effects in whole animal models. This step is crucial for determining CNS penetration and therapeutic potential.
Experiment 5: Animal Behavioral Models
Causality: Drugs that enhance GABAergic inhibition typically produce predictable behavioral effects, including anticonvulsant, anxiolytic, and analgesic actions.[3] Testing 6-aminohexanoic acid in these models provides evidence of a functional GABA-mimetic effect in the intact CNS.
-
Anticonvulsant Models: Assess the ability of the compound to protect against seizures induced by chemical convulsants (e.g., pentylenetetrazol, PTZ) or maximal electroshock (MES).
-
Anxiolytic Models: Use tests like the elevated plus maze or light-dark box, where an increase in time spent in the open/light areas suggests an anxiolytic effect.
-
Analgesic Models: Evaluate efficacy in models of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models.
Experiment 6: In Vivo Magnetic Resonance Spectroscopy (MRS)
Causality: MRS is a non-invasive imaging technique that can measure the concentration of certain neurochemicals, including GABA and glutamate, in the living brain.[23] While some GABA analogs do not alter bulk GABA levels, others have been shown to increase GABA concentration.[24] This experiment can provide mechanistic insight into the in vivo effects of 6-aminohexanoic acid.
Protocol: [23]
-
Animal Preparation: Anesthetize the animal (e.g., rat) and secure it in an MRS-compatible holder.
-
Baseline Scan: Acquire a baseline MRS spectrum from a specific brain region of interest (e.g., cortex or hippocampus).
-
Drug Administration: Administer 6-aminohexanoic acid systemically (e.g., via intraperitoneal injection).
-
Post-Drug Scans: Acquire subsequent spectra at various time points after administration.
-
Data Analysis: Quantify the GABA and glutamate peaks in the spectra and compare post-drug levels to baseline.
GABAergic Signaling Pathway and Potential Points of Intervention
Caption: Key components of a GABAergic synapse and potential targets for GABA analogs.
Conclusion and Path Forward
The validation of any compound as a GABA analog is a rigorous, evidence-based process. For 6-aminohexanoic acid, a molecule with a known clinical application outside of neuroscience, this process must be particularly thorough. The existing literature does not support its classification as a GABA analog; its primary established mechanism is the inhibition of fibrinolysis.[11][12]
However, the workflow detailed in this guide provides the definitive framework for testing this hypothesis. Should initial binding and functional assays (Pillars 1 and 2) yield positive results—for instance, demonstrating affinity for a GABA receptor subtype or the α2δ VGCC subunit, followed by functional modulation—then further investigation through in vivo models (Pillar 3) would be strongly warranted. Without such in vitro evidence, classifying 6-aminohexanoic acid as a GABA analog remains speculative. This guide underscores the necessity of a multi-tiered, mechanism-driven approach to drug classification, ensuring that claims of a compound's activity are supported by robust and reproducible scientific data.
References
-
Baclofen: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. Retrieved from [Link]
-
Pregabalin Uses, Interactions & Mechanism of Action. (n.d.). Study.com. Retrieved from [Link]
-
Pregabalin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. (2023, September 27). Psych Scene Hub. Retrieved from [Link]
- Taylor, C. P., Vartanian, M. G., Yuen, P. W., Bigge, C., Suman-Chauhan, N., & Hill, D. R. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150.
- Herman, M. J., & Chhabra, N. (2024). Baclofen. In StatPearls.
- Delwaide, P. J. (1985). Antispasticity drugs: mechanisms of action. Experimental Neurology, 90(1), 1-13.
-
Baclofen - Clinical Pharmacology. (2026, February 23). Drugs.com. Retrieved from [Link]
-
Pregabalin (Lyrica®):Part I. (n.d.). Cleveland Clinic Center for Continuing Education. Retrieved from [Link]
-
Baclofen - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index. Retrieved from [Link]
- Zagon, A. (2022). Effects of GABAergic Agents on Multiple Sclerosis. A Narrative Review of In-vivo Models. Current Pharmaceutical Design, 28(32), 2636-2646.
-
GABA-A Receptor Binding Assay Protocol. (n.d.). PDSP. Retrieved from [Link]
-
Does gabapentin (GABA (gamma-aminobutyric acid) analogue) act on GABA (gamma-aminobutyric acid) receptors?. (2025, June 25). Dr.Oracle. Retrieved from [Link]
-
How does Gabapentin (Neurontin) affect brain Gamma-Aminobutyric Acid (GABA) levels?. (2025, November 29). Dr.Oracle. Retrieved from [Link]
- Taylor, C. P. (1997). Mechanisms of action of gabapentin. Revue Neurologique, 153 Suppl 1, S39-45.
-
Gabapentin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Aminocaproic Acid Pretreatment Provides Neuroprotection Following Surgically Induced Brain Injury in a Rat Model. (2016, October 22). Neupsy Key. Retrieved from [Link]
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.4.
- Doyle, O. M., Deelchand, D. K., & Henry, M. E. (2012). The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study. Neuropsychopharmacology, 37(9), 2057–2064.
-
Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. (n.d.). Sophion. Retrieved from [Link]
-
Characterization of Inhibitory GABA-A Receptor Activation during Spreading Depolarization in Brain Slice. (2014, October 22). PLOS One. Retrieved from [Link]
- Li, Y., et al. (2022). The Efficacy of Mannitol Combined with 6-Aminocaproic Acid in the Treatment of Patients with Cerebral Hemorrhage and Its Impact on Immune Function.
-
Li, Y., et al. (2022). The Efficacy of Mannitol Combined with 6-Aminocaproic Acid in the Treatment of Patients with Cerebral Hemorrhage and Its Impact on Immune Function. PubMed. Retrieved from [Link]
-
6-Aminohexanoic Acid. (n.d.). PubChem. Retrieved from [Link]
-
GABAA Channels, Microfluidic Patch Clamp System. (n.d.). Molecular Devices. Retrieved from [Link]
- Wu, J., et al. (2005). Electrophysiological Properties and Subunit Composition of GABAA Receptors in Patients With Gelastic Seizures and Hypothalamic Hamartoma. Journal of Neurophysiology.
-
Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. (n.d.). PMC. Retrieved from [Link]
-
What are the preclinical assets being developed for GABAA?. (2025, March 11). Patsnap Synapse. Retrieved from [Link]
- In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medic
- Boileau, A. J., Newell, J. G., & Czajkowski, C. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. Journal of Neuroscience, 19(12), 4847-4854.
- Paladini, C. A., & Tepper, J. M. (2008). GABAergic Afferents Activate Both GABAA and GABAB Receptors in Mouse Substantia Nigra Dopaminergic Neurons In Vivo. Journal of Neuroscience, 28(41), 10321-10332.
- Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
- Wójtowicz, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122.
- Puts, N. A. J., & Edden, R. A. E. (2012). In Vivo magnetic resonance spectroscopy of GABA: A methodological review. Progress in Nuclear Magnetic Resonance Spectroscopy, 60, 29-41.
- Why Can Modulation of α6-Containing GABAA Receptors Reduce the Symptoms of Multiple Neuropsychiatric Disorders?. (n.d.). Journal of Neurology and Neuroscience.
-
Epsilon Aminocaproic Acid Pretreatment Provides Neuroprotection Following Surgically Induced Brain Injury in a Rat Model. (n.d.). PubMed. Retrieved from [Link]
- Al-Hasani, K., & Al-Amri, M. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 20(1), 118.
- Markowska, A., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Molecules, 21(9), 1229.
-
Rare amino acid demonstrates potential to reshape our understanding of brain communication and pain. (2025, March 12). Vital Record. Retrieved from [Link]
-
6-aminocaproic acid, 60-32-2. (n.d.). The Good Scents Company. Retrieved from [Link]
- Wójtowicz, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
-
GABAA receptor. (n.d.). In Wikipedia. Retrieved from [Link]
- GABA Receptor. (2025, February 18).
Sources
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Inhibitory GABA-A Receptor Activation during Spreading Depolarization in Brain Slice | PLOS One [journals.plos.org]
- 4. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. droracle.ai [droracle.ai]
- 9. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-aminocaproic acid, 60-32-2 [thegoodscentscompany.com]
- 13. Aminocaproic Acid Pretreatment Provides Neuroprotection Following Surgically Induced Brain Injury in a Rat Model | Neupsy Key [neupsykey.com]
- 14. Epsilon Aminocaproic Acid Pretreatment Provides Neuroprotection Following Surgically Induced Brain Injury in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Aminooctanoic Acid Hydrochloride
For researchers and drug development professionals, meticulous adherence to safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and operational excellence. The proper disposal of chemical reagents, such as 6-aminooctanoic acid hydrochloride, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Compound: Hazard Profile and Initial Assessment
6-Aminooctanoic acid hydrochloride is an amino acid derivative. While specific hazard data for this exact compound is not extensively published, we can infer its likely properties from its structure and data on similar compounds like 6-aminocaproic acid.[1][2][3]
Key Characteristics:
-
Physical State: Solid, likely a white powder.[2]
-
Hazards: Expected to be a skin and eye irritant, and may cause respiratory irritation upon inhalation of dust.[1][2][3][4] The hydrochloride salt will form a mildly acidic solution in water.
-
Environmental Impact: Classified as "slightly hazardous for water" (Water Hazard Class 1).[1] It is crucial to prevent large quantities from entering ground water, water courses, or sewage systems.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2][5]
This initial assessment dictates that 6-aminooctanoic acid hydrochloride must be handled as a chemical waste product and not be disposed of as common trash or via sanitary sewers.[6][7]
The Core Principle: "Cradle-to-Grave" Responsibility
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" approach to hazardous waste management.[6][8][9] This means the generator of the waste is responsible for its safe handling from generation to final disposal.[9] All chemical waste, including 6-aminooctanoic acid hydrochloride, must be managed in accordance with these federal and any applicable local regulations.[8][10]
Disposal Workflow: A Step-by-Step Procedural Guide
The appropriate disposal procedure depends on the nature and quantity of the waste. The following workflow provides a decision-making framework for safe disposal.
Caption: Decision workflow for proper disposal of 6-aminooctanoic acid hydrochloride.
Step 1: Waste Characterization and Segregation
Properly characterizing your waste is the first and most critical step.[11]
-
Uncontaminated Waste: This includes expired pure 6-aminooctanoic acid hydrochloride, or aqueous solutions containing only this compound.
-
Contaminated Waste: This includes mixtures of 6-aminooctanoic acid hydrochloride with other chemical waste, such as solvents, other reagents, or heavy metals. This is considered mixed hazardous waste.[6][8]
-
Spill Cleanup Materials: Paper towels, absorbents, and contaminated personal protective equipment (PPE) used to clean up spills must be treated as hazardous waste.[8]
Causality: Segregating waste streams is crucial to prevent unintended chemical reactions within a waste container and to ensure the disposal vendor can apply the correct treatment method.[8][12] Mixing incompatible materials can lead to pressure buildup, fire, or the generation of toxic fumes.
Step 2: Proper Containerization and Labeling
All chemical waste must be collected in appropriate containers.[11][12]
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with acidic solids and solutions (e.g., high-density polyethylene - HDPE). The container must be in good condition with no leaks or cracks.[12]
-
Label the Container: The label is a key safety and compliance feature. It must be filled out as you begin to add waste and include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "6-Aminooctanoic Acid Hydrochloride". Do not use abbreviations or formulas.[8][12]
-
If it is a mixed waste, list all components and their approximate percentages.[12]
-
The relevant hazard characteristics (e.g., "Irritant").
-
The name of the principal investigator or laboratory contact.
-
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.[8][12][13] This prevents the release of vapors and protects against spills if the container is knocked over.
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[11][12]
-
Location: The SAA should be under the control of the laboratory personnel.
-
Segregation: Store containers of 6-aminooctanoic acid hydrochloride waste away from incompatible materials, particularly strong bases and strong oxidizing agents.
-
Volume Limits: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[8]
Step 4: Final Disposal
The final step is the removal of the waste by a licensed professional.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[3]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.[11]
Do NOT:
-
Pour it Down the Drain: This is prohibited for most chemical waste as it can harm aquatic life and interfere with wastewater treatment processes.[1][6][14]
-
Throw it in the Regular Trash: Solid chemical waste must not be disposed of in the municipal trash.[7]
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is vital.
| Scenario | Immediate Action Protocol |
| Minor Spill (Solid) | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (gloves, safety goggles, lab coat). 3. Gently sweep up the solid material to avoid creating dust.[3][15] 4. Place the material and any contaminated cleaning supplies into a sealed container labeled as hazardous waste.[4] 5. Clean the spill area with soap and water. |
| Skin Contact | 1. Immediately flush the affected skin with plenty of water for at least 15 minutes.[2] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[3] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention. |
| Inhalation (of dust) | 1. Move the affected person to fresh air.[3] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.[2] |
Summary and Best Practices
The disposal of 6-aminooctanoic acid hydrochloride must be approached with the same rigor as any other experimental protocol. By adhering to these guidelines, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the principles of responsible scientific practice.
-
Always treat this compound as a hazardous chemical waste.
-
Always use designated, properly labeled waste containers.
-
Always keep waste containers closed.
-
Never dispose of this chemical in the trash or down the drain.
-
Always consult your institution's EH&S department for specific guidance and to arrange for disposal.
References
- Risk Management and Safety. (n.d.). Unwanted Laboratory Materials & Other Environmental Waste Disposal.
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- Cayman Chemical. (2025, August 26). Safety Data Sheet: 6-Aminocaproic Acid.
- Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
- Alfa Aesar. (2015, February 11). Safety Data Sheet: 6-Aminohexanoic acid.
- TCI Chemicals. (2024, November 26). Safety Data Sheet: 6-Aminopenicillanic Acid.
- Penta. (2024, November 18). Safety Data Sheet: 6-Aminocaproic acid.
- Carl Roth. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid ≥ 99%, for biochemistry.
- Sigma-Aldrich. (2012, April 23). Safety Data Sheet: 6-Aminohexanoic acid.
- ChemicalBook. (n.d.). 6-Aminocaproic acid - Safety Data Sheet.
- Carl Roth. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid ≥ 99%, for biochemistry.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
- Fisher Scientific. (2015, February 11). Safety Data Sheet: 6-Aminocaproic acid.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. bio.vu.nl [bio.vu.nl]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. acs.org [acs.org]
- 8. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 9. epa.gov [epa.gov]
- 10. deq.nc.gov [deq.nc.gov]
- 11. epa.gov [epa.gov]
- 12. research.columbia.edu [research.columbia.edu]
- 13. uhcl.edu [uhcl.edu]
- 14. 6-Aminocaproic acid - Safety Data Sheet [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 6-aminooctanoic acid hydrochloride
A Researcher's Guide to Safely Handling 6-Aminooctanoic Acid Hydrochloride
This guide provides essential safety and handling protocols for 6-aminooctanoic acid hydrochloride, designed for researchers and drug development professionals. As your partner in laboratory safety, we aim to provide not just products, but the critical knowledge to use them safely and effectively. This document moves beyond a simple checklist to explain the rationale behind each safety measure, ensuring a deep understanding of risk mitigation.
Immediate Safety Profile: Understanding the Risks
6-Aminooctanoic acid hydrochloride and similar compounds like 6-aminocaproic acid are classified as irritants.[1][2][3] The primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation (H319): The powder or solutions can cause significant eye irritation upon contact.[1][2][3]
-
Respiratory Tract Irritation (H335): Inhalation of the fine powder may irritate the respiratory system.[1][2]
Understanding these hazards is the foundation of our safety protocols. Every piece of personal protective equipment (PPE) and every handling procedure is designed to create a barrier between you and these potential exposures.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities of material being handled. The following table summarizes the required PPE for various laboratory operations involving 6-aminooctanoic acid hydrochloride.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Powder | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Recommended (N95/P95 or higher) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Chemical Apron (optional) | Not required if in a fume hood |
| Transferring Solutions | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Large-Scale Operations | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Required (Use in Fume Hood) |
Causality Behind PPE Choices:
-
Eye Protection: Safety glasses with side shields conforming to ANSI Z87.1 or EN 166 standards are the minimum requirement for any work in the lab.[4][5] However, when handling the powdered form or preparing solutions, the risk of splashes or airborne particles necessitates upgrading to chemical splash goggles.[6] This is because goggles form a seal around the eyes, offering superior protection from irritants.[5]
-
Hand Protection: Nitrile gloves are recommended for their chemical resistance against a range of laboratory chemicals.[5][7] Always inspect gloves for tears or defects before use.[4][8] Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact with any residual chemical.[4][8]
-
Body Protection: A long-sleeved, buttoned lab coat protects your skin and personal clothing from accidental spills.[5][7] For larger volume work where the risk of splashing is higher, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.[7]
-
Respiratory Protection: 6-aminooctanoic acid hydrochloride is a fine powder that can easily become airborne, especially during weighing.[1] To prevent respiratory irritation, handling of the powder should ideally occur within a chemical fume hood or a ventilated enclosure.[7] If this is not feasible, a dust mask or a particle respirator (such as a P95 or N95 type) should be worn.[8]
Operational Plan: Step-by-Step Handling Protocol
This section provides a detailed workflow for a common laboratory task: weighing the solid and preparing an aqueous solution.
Protocol: Weighing and Preparing a Solution
-
Preparation & Pre-Flight Check:
-
Ensure your work area, specifically the chemical fume hood and analytical balance, is clean and uncluttered.
-
Verify that the chemical fume hood has a current certification.
-
Don the required PPE: a fully buttoned lab coat, chemical splash goggles, and nitrile gloves.
-
-
Weighing the Compound:
-
Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to control dust.[7]
-
Use a spatula to carefully transfer the desired amount of 6-aminooctanoic acid hydrochloride to a tared weigh boat or container.
-
Avoid creating dust clouds by handling the material gently.[1][4]
-
Once weighing is complete, securely close the primary container.
-
-
Dissolution:
-
Place a stir bar in a clean beaker or flask appropriately sized for your final solution volume.
-
Add the desired volume of solvent (e.g., deionized water) to the vessel.
-
Gently add the weighed powder to the solvent while stirring to facilitate dissolution and prevent clumping.
-
If there is any risk of splashing during this process, conduct this step in the fume hood.
-
-
Cleanup:
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.
Sources
- 1. bio.vu.nl [bio.vu.nl]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
